molecular formula C14H19ClN4O2 B1263387 Cl-amidine

Cl-amidine

Katalognummer: B1263387
Molekulargewicht: 310.78 g/mol
InChI-Schlüssel: BPWATVWOHQZVRP-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cl-Amidine is a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H19ClN4O2

Molekulargewicht

310.78 g/mol

IUPAC-Name

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1

InChI-Schlüssel

BPWATVWOHQZVRP-NSHDSACASA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N

Synonyme

chloramidine
Cl-amidine
N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide
N-BCl-I-OA cpd

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Deep Dive: Cl-amidine for Protein Citrullination Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) represents a cornerstone tool compound in the study of protein citrullination.[1] As a bioavailable, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), it functions by covalently modifying the active site cysteine residue essential for catalysis.[2][3][4]

This guide provides a rigorous technical analysis of Cl-amidine, moving beyond basic descriptions to offer actionable protocols, kinetic data, and mechanistic insights required for high-fidelity research in autoimmunity (Rheumatoid Arthritis), oncology, and neutrophil biology (NETosis).

Part 1: Mechanistic Architecture

Chemical Biology of Inhibition

Cl-amidine is a haloacetamidine-based inhibitor designed to mimic the substrate arginine. Its efficacy stems from a "suicide inhibition" mechanism. Unlike reversible competitive inhibitors, Cl-amidine acts as a warhead that docks into the PAD active site.

  • Recognition: The ornithine backbone mimics the arginine substrate, positioning the inhibitor within the active site cleft.

  • Nucleophilic Attack: The active site cysteine (e.g., Cys645 in PAD4) performs a nucleophilic attack on the iminium carbon of the inhibitor.

  • Halogen Displacement: The chlorine atom acts as a leaving group, resulting in the formation of a stable thioether adduct.

  • Irreversible Inactivation: The formation of this covalent bond permanently disables the enzyme, preventing the conversion of peptidyl-arginine to peptidyl-citrulline.

Visualization: Mechanism of Action

The following diagram illustrates the molecular logic of Cl-amidine inhibition, highlighting the critical transition from recognition to covalent modification.

Cl_Amidine_Mechanism PAD_Active Active PAD Enzyme (Free Cys645 Thiol) ES_Complex Enzyme-Inhibitor Recognition Complex PAD_Active->ES_Complex Binding Cl_Amidine Cl-amidine (Haloacetamidine Warhead) Cl_Amidine->ES_Complex Binding Transition Nucleophilic Attack (Cys-S- attacks C-Cl) ES_Complex->Transition Catalytic Positioning Inactivated Irreversibly Inhibited PAD (Thioether Adduct) Transition->Inactivated Cl- Leaving Group Covalent Bond Formation

Figure 1: Step-wise mechanism of irreversible PAD inactivation by Cl-amidine.

Part 2: Kinetic Profile & Selectivity

While often described as a "pan-PAD" inhibitor, Cl-amidine exhibits distinct kinetic profiles across different isozymes. Understanding these differences is crucial for interpreting data in complex biological systems where multiple PADs may be expressed (e.g., PAD2 and PAD4 in neutrophils).

Comparative Inhibition Data

The table below synthesizes IC50 and kinetic inactivation (


) values.[4] Note the high potency against PAD1 and PAD4.
PAD IsozymeIC50 (µM)

(M

min

)
Biological Context
PAD4 ~5.913,000Nuclear; Drives NETosis & Histone Citrullination
PAD1 ~0.837,000Skin/Epidermis; Keratinocyte differentiation
PAD2 ~1.21,200Cytosolic/Nuclear; CNS (Myelin), Macrophages
PAD3 ~6.22,000Hair follicles; Structural protein modification

Data compiled from Thompson et al. and Luo et al. [1, 2].

Expert Insight: While Cl-amidine inhibits all PADs, the varying


 values suggest that in a dose-limiting scenario, PAD1 and PAD4 are targeted most efficiently. For strictly selective inhibition (e.g., sparing PAD4 while targeting PAD2), Cl-amidine is not suitable; newer isozyme-specific inhibitors (e.g., GSK484 for PAD4) should be considered.

Part 3: Experimental Workflows

Protocol A: In Vitro PAD Inhibition Assay (Fluorescence)

This protocol quantifies PAD activity using a fluorescent substrate (Z-Arg-AMC).

Critical Technical Constraint: Cl-amidine is an alkylating agent. Do not use DTT or


-mercaptoethanol  in the pre-incubation buffer, as these thiols will react with the chlorine warhead, neutralizing the inhibitor before it reaches the enzyme.
Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl

    
     (Calcium is strictly required for PAD activation).
    
  • Substrate: Z-Arg-AMC (Z-Arg-7-amido-4-methylcoumarin).

  • Enzyme: Recombinant human PAD4 (or other isozyme).

  • Inhibitor: Cl-amidine (dissolved in DMSO).

Step-by-Step Methodology
  • Preparation: Dilute recombinant PAD4 to 200 nM in Assay Buffer.

  • Inhibitor Pre-incubation:

    • Add Cl-amidine (varying concentrations, e.g., 0.1 µM – 100 µM) to the enzyme solution.

    • Incubate for 15–30 minutes at 37°C . This allows the slow, covalent modification to occur.

    • Control: DMSO vehicle only.

  • Substrate Addition: Add Z-Arg-AMC (final concentration 50 µM) to initiate the reaction.

  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Termination & Readout:

    • Stop reaction with a trypsin-containing developer solution (trypsin cleaves the citrullinated substrate differently, or use a specific developer if using a commercial kit).

    • Alternative (Continuous Read): If using a direct fluorogenic release substrate, measure fluorescence (Ex 360 nm / Em 460 nm) kinetically.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.

Protocol B: Cellular NETosis Inhibition Assay

Cl-amidine is widely used to block Neutrophil Extracellular Trap (NET) formation. This assay validates the drug's ability to penetrate the cell membrane and inhibit nuclear PAD4.

Workflow Visualization

NETosis_Workflow Neutrophils Isolate Primary Neutrophils (Human/Mouse) Pretreat Pre-treat with Cl-amidine (200 µM, 30 min) Neutrophils->Pretreat Stimulate Stimulate NETosis (LPS, PMA, or Ionomycin) Pretreat->Stimulate Incubate Incubate 3-4 Hours (37°C, 5% CO2) Stimulate->Incubate FixStain Fixation & Staining (Sytox Green / H3Cit Ab) Incubate->FixStain Imaging Fluorescence Microscopy Quantify Extracellular DNA FixStain->Imaging

Figure 2: Workflow for assessing Cl-amidine efficacy in blocking NETosis.

Detailed Methodology
  • Cell Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in RPMI-1640 (phenol red-free) + 2% BSA.

  • Pre-treatment (Crucial Step):

    • Add Cl-amidine (typical effective conc: 200 µM ) to cells.

    • Incubate for 30 minutes before adding stimuli. This ensures the inhibitor enters the cell and engages PAD4 before the calcium flux event.

  • Stimulation: Add PMA (20–100 nM) or Calcium Ionophore (A23187, 4 µM) to induce NETosis.

  • Incubation: Incubate for 4 hours at 37°C.

  • Quantification:

    • Extracellular DNA: Add Sytox Green (cell-impermeable DNA dye).[5] Read fluorescence plate reader or image.

    • Mechanistic Confirmation: Perform Western Blot on lysates for Citrullinated Histone H3 (H3Cit) . Cl-amidine treatment should abolish the H3Cit band [3, 4].[4]

Part 4: Therapeutic & Translational Scope

Rheumatoid Arthritis (RA)

In RA, autoantibodies target citrullinated proteins (ACPA).[6][7] Cl-amidine has been shown to reduce clinical signs of arthritis in collagen-induced arthritis (CIA) models.[7]

  • Mechanism:[3][4][8][9] Reduces total burden of citrullinated antigens in the synovium, lowering autoantibody production and inflammation [5].

Oncology (Colon & Breast Cancer)

PAD activity is linked to gene regulation (via histone citrullination) and epithelial-to-mesenchymal transition (EMT).

  • Data: Cl-amidine induces apoptosis in colon cancer cells (HT29) and reduces tumor growth in breast cancer xenografts.

  • Pathway: It promotes the re-expression of tumor suppressor microRNAs (e.g., miR-16) by altering the citrullination status of p53 or histones at specific promoter regions [6].

Sepsis & Vascular Injury

Excessive NETosis drives thrombosis and tissue damage in sepsis.

  • In Vivo Efficacy: In the Cecal Ligation and Puncture (CLP) model, Cl-amidine (10–50 mg/kg, SC or IP) significantly improves survival by preventing the release of cytotoxic NETs and histones into circulation [3].

References

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry.

  • Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3. Biochemistry.

  • Biron, B. M., et al. (2017). Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model.[2][4] Journal of Innate Immunity.

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation.

  • Willis, V. C., et al. (2011). N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a protein arginine deiminase inhibitor, reduces the severity of collagen-induced arthritis.[10] Journal of Immunology.

  • Cui, X., et al. (2013). The organic cation transporter 2 regulates the cellular uptake and cytotoxicity of the PAD inhibitor Cl-amidine. PLoS ONE.

Sources

Cl-amidine: A Technical Guide to the First-in-Class Pan-PAD Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, mechanism, and application of Cl-amidine , the first-in-class pan-inhibitor of Protein Arginine Deiminases (PADs).

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) represents a landmark in chemical biology as the first potent, bioavailable, and irreversible inhibitor of the Protein Arginine Deiminase (PAD) family of enzymes.[1] Developed by the Thompson Laboratory, this small molecule utilizes a bio-orthogonal chloroacetamidine warhead to covalently modify the active site cysteine of PAD enzymes.

For researchers, Cl-amidine is the "gold standard" probe for interrogating protein citrullination in NETosis (Neutrophil Extracellular Traps) , rheumatoid arthritis, and epigenetic regulation. This guide dissects its chemical design, mechanism of action, and validated experimental protocols.

Chapter 1: The Target – Protein Arginine Deiminases (PADs)

To understand the utility of Cl-amidine, one must first understand the reaction it halts: Citrullination .

PADs are calcium-dependent enzymes that catalyze the hydrolysis of peptidyl-arginine to peptidyl-citrulline.[2] This post-translational modification (PTM) results in the loss of a positive charge on the arginine side chain, altering protein structure and protein-protein interactions.

  • Physiological Role: Histone citrullination (H3Cit) drives chromatin decondensation, a prerequisite for NETosis.[2][3]

  • Pathological Role: Dysregulated PAD activity is linked to Rheumatoid Arthritis (RA), Lupus (SLE), and Ulcerative Colitis.

The Signaling Pathway: PAD4 and NETosis

The diagram below illustrates the critical node where Cl-amidine intervenes in the inflammatory cascade.

NETosis_Pathway Stimulus Inflammatory Stimulus (LPS, PMA, Bacteria) Calcium Intracellular Ca2+ Influx Stimulus->Calcium PAD4_Active PAD4 (Active) High Ca2+ Bound Calcium->PAD4_Active Activates PAD4_Inactive PAD4 (Inactive) PAD4_Inactive->PAD4_Active Citrullination Citrullination (Arg -> Cit) PAD4_Active->Citrullination Catalyzes Histones Histone H3 (Arginine Rich) Histones->Citrullination Substrate Decondensation Chromatin Decondensation Citrullination->Decondensation NETs NET Release (DNA + Granule Proteins) Decondensation->NETs ClAmidine Cl-amidine (Inhibitor) ClAmidine->PAD4_Active Irreversible Alkylation

Figure 1: The NETosis signaling cascade. Cl-amidine prevents the conversion of Arginine to Citrulline by irreversibly alkylating the active PAD4 enzyme.

Chapter 2: Rational Design & Mechanism of Action

Cl-amidine was not a random discovery; it was rationally designed based on the substrate structure of arginine.

The Pharmacophore

The molecule consists of two distinct functional domains:

  • The Recognition Element (Ornithine Backbone): Mimics the L-arginine substrate, allowing the molecule to dock into the PAD active site.

  • The Warhead (Haloacetamidine): A reactive electrophile positioned to interact with the catalytic cysteine.

Mechanism of Inactivation

The inhibition follows a "suicide" or mechanism-based inactivation pathway.

  • Binding: Cl-amidine binds to the active site (competitive with substrate).[2]

  • Nucleophilic Attack: The active site Cysteine (Cys645 in PAD4) acts as a nucleophile, attacking the iminium carbon of the inhibitor.

  • Displacement: The chloride ion acts as a leaving group.

  • Thioether Formation: A stable, covalent thioether bond is formed, permanently disabling the enzyme.

Mechanism_Action Enzyme PAD Active Site (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Cl-amidine (Electrophile) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack DeadEnzyme Inactivated Enzyme (Thioether Adduct) Transition->DeadEnzyme Alkylation LeavingGroup Cl- (Leaving Group) Transition->LeavingGroup

Figure 2: The kinetic mechanism of covalent inhibition. The active site Cysteine attacks the amidine carbon, displacing chloride.

Chapter 3: Efficacy & Data Summary

Cl-amidine is a pan-PAD inhibitor , meaning it inhibits PAD1, PAD2, PAD3, and PAD4. However, its potency varies slightly across isozymes.

Table 1: Cl-amidine Inhibition Constants (k_inact/K_I) Note: Higher values indicate greater potency.

Isozymek_inact / K_I (M⁻¹ min⁻¹)Biological Relevance
PAD4 ~13,000NETosis, RA, Gene Regulation
PAD1 ~37,000Skin physiology (Keratinization)
PAD3 ~2,000Hair follicle formation
PAD2 ~1,200CNS (Myelination), Breast Cancer

Data Source: Knuckley et al. (2010) & Slack et al. (2011).

Chapter 4: Experimental Protocols

Protocol A: In Vitro PAD Inhibition Assay

Objective: Determine the IC50 of Cl-amidine against recombinant PAD4.

  • Preparation:

    • Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂ (Critical: Calcium is required for activation), 0.25 mM DTT.

    • Substrate: 10 mM BAEE (Benzoyl-Arginine-Ethyl-Ester).

    • Enzyme: Recombinant human PAD4 (200 nM final).

  • Pre-incubation (The "Covalent" Step):

    • Incubate PAD4 with varying concentrations of Cl-amidine (0.1 µM – 100 µM) in Assay Buffer without substrate for 15 minutes at 37°C.

    • Why? Irreversible inhibitors require time to form the covalent bond before the substrate competes for the site.

  • Reaction Initiation:

    • Add BAEE substrate to initiate the reaction. Incubate for 30 minutes.

  • Quenching & Detection:

    • Stop reaction with 20% TCA or by flash freezing.

    • Detect Citrulline production using the COLDER (Color Development Reagent) assay. Absorbance read at 540 nm.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC50.

Protocol B: Ex Vivo NETosis Inhibition

Objective: Inhibit NET formation in human neutrophils.

  • Neutrophil Isolation: Isolate PMNs from fresh blood using density gradient centrifugation (e.g., Lymphoprep). Resuspend in RPMI + 2% BSA.

  • Pre-treatment:

    • Add Cl-amidine (200 µM) to cells.[1] Incubate for 30 minutes at 37°C.

    • Note: High concentrations are needed in cell-based assays due to poor membrane permeability relative to biochemical assays.

  • Stimulation:

    • Add PMA (100 nM) or Calcium Ionophore (A23187) to induce NETosis.

    • Incubate for 3-4 hours.

  • Visualization:

    • Fix cells with 4% PFA.

    • Stain with Sytox Green (extracellular DNA) and anti-H3Cit antibody.

    • Control: Unstimulated cells should show <5% NETs. Cl-amidine treated cells should show dose-dependent reduction in extracellular DNA fibers.

Chapter 5: Limitations and The Next Generation

While Cl-amidine is a powerful tool, it has distinct limitations that researchers must account for:

  • Stability: The haloacetamidine warhead is reactive. In aqueous solution (especially at high pH), it can slowly hydrolyze or cyclize. Always prepare fresh stocks in DMSO.

  • Bioavailability: Cl-amidine has a short in vivo half-life (~15-30 mins).

  • Selectivity: It inhibits all PADs.[3][4] If you need to distinguish between PAD2 and PAD4 function, Cl-amidine cannot help you alone.

The Evolution: BB-Cl-amidine

To address these issues, the Thompson lab developed BB-Cl-amidine .

  • Modification: Replaces the N-terminal benzoyl group with a biphenyl moiety and the C-terminus with a benzimidazole .[5]

  • Advantage: Increased hydrophobicity improves cellular uptake and retention.

  • Usage: BB-Cl-amidine is preferred for in vivo animal models (lower dosage required: 1 mg/kg vs 10 mg/kg for Cl-amidine).

References

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry.[3][6][7] [Link]

  • Causey, C. P., et al. (2011).[6] The development of N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a citrulline-mimicking inhibitor of protein arginine deiminase 4. Journal of Medicinal Chemistry. [Link]

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus.[8] Journal of Clinical Investigation. [Link]

  • Lewis, H. D., et al. (2015). Inhibition of PAD4 attenuates NET formation and improves survival in a murine model of sepsis. Nature Chemical Biology. [Link]

  • Knight, J. S., et al. (2015).[8] Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice.[8] Annals of the Rheumatic Diseases.[8] [Link]

Sources

Investigating the Biochemical Pathways Affected by Cl-amidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Biology of Cl-amidine

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) represents a cornerstone tool compound in the study of protein citrullination. Unlike reversible inhibitors, Cl-amidine acts as an irreversible, covalent inhibitor of the Protein Arginine Deiminase (PAD) family of enzymes.[1]

For the researcher, understanding Cl-amidine requires moving beyond simple "inhibition" and grasping the haloacetamidine warhead mechanism. This molecule mimics the natural arginine substrate but contains a reactive chlorine leaving group. Upon binding to the active site, it traps the enzyme in a catalytically dead state.

Key Technical Parameters:

  • Primary Targets: Pan-PAD inhibitor with preferential potency for PAD1 and PAD4.[2]

  • Mechanism: Covalent alkylation of the active site cysteine (Cys645 in PAD4).

  • In Vivo Half-life: Short (~15–30 mins), necessitating specific dosing strategies for animal models.

The Primary Biochemical Axis: Mechanism of Inactivation

To effectively utilize Cl-amidine, one must understand the kinetics of its binding. It is not a simple competitive inhibitor; it is a suicide substrate .

The Cys645 Alkylation Event

The catalytic mechanism of PAD4 involves a nucleophilic attack by Cysteine 645 on the guanidinium carbon of the arginine substrate. Cl-amidine exploits this:

  • Recognition: The benzoyl and ornithine backbone mimics the arginine substrate, positioning the molecule within the PAD4 active site.

  • Attack: The thiolate anion of Cys645 attacks the amidine carbon of Cl-amidine.

  • Alkylation: Instead of a reversible intermediate, the chlorine atom acts as a leaving group. A stable thioether bond forms, permanently disabling the enzyme.

Kinetic Data Summary

The following IC50 values are critical for determining experimental concentrations. Note the higher potency against PAD1, which is a common confounder in skin/epidermal research.

PAD IsoformIC50 Value (Approx.)Biological Context
PAD1 0.8 ± 0.3 µMKeratinocyte differentiation; Skin barrier function.
PAD3 6.2 ± 1.0 µMHair follicle formation.
PAD4 5.9 ± 0.3 µMNETosis , Gene regulation, Inflammation.

Expert Insight: Because Cl-amidine inhibits PAD1 more potently than PAD4, results observed in complex tissue (like skin or mucosal surfaces) must be validated with PAD4-selective inhibitors (e.g., GSK484) or genetic knockouts to confirm the phenotype is truly PAD4-driven.

Visualization: Mechanism of Inactivation

Cl_Amidine_Mechanism PAD4_Active Active PAD4 (Cys645 Thiolate) Complex Michaelis Complex (Binding) PAD4_Active->Complex + Cl-amidine Cl_Amidine Cl-amidine (Substrate Mimic) Cl_Amidine->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack Dead_Enzyme Inactivated PAD4 (Thioether Adduct) Intermediate->Dead_Enzyme Alkylation Chlorine Cl- Leaving Group Intermediate->Chlorine

Figure 1: The irreversible inactivation of PAD4 by Cl-amidine via Cys645 alkylation.

Downstream Physiological Cascades: The NETosis Axis

The most significant application of Cl-amidine in drug development is the inhibition of Neutrophil Extracellular Traps (NETs) .

The Pathway: Citrullination as the Trigger

NETosis is distinct from apoptosis or necrosis.[3] It requires the decondensation of chromatin so it can be expelled from the cell to trap pathogens.

  • Stimulus: Agents like LPS, PMA, or autoantibodies trigger calcium influx.

  • Activation: High intracellular

    
     activates PAD4.
    
  • Hypercitrullination: PAD4 converts Arginine to Citrulline on Histones H3 and H4.

  • Charge Loss: The loss of positive charge weakens the affinity between histones and DNA.

  • Decondensation: Chromatin unravels and is expelled.

Cl-amidine Intervention: By blocking Step 3, Cl-amidine prevents chromatin decondensation. The neutrophils remain intact, preventing the release of cytotoxic NET components (DNA, elastase, HMGB1) that drive sepsis and autoimmune damage.

Visualization: The Anti-NETosis Pathway

NETosis_Pathway Stimulus Pro-Inflammatory Stimulus (LPS, PMA, Bacteria) Calcium Intracellular Ca2+ Influx Stimulus->Calcium PAD4 PAD4 Activation Calcium->PAD4 Histone_Cit Citrullinated Histones (Charge Neutral) PAD4->Histone_Cit Catalysis Cl_Block Cl-amidine Blockade Cl_Block->PAD4 Inhibits Histone_Arg Histone H3/H4 (Arginine Rich) Histone_Arg->Histone_Cit Decondensation Chromatin Decondensation Histone_Cit->Decondensation NETs NET Release (DNA + Granule Proteins) Decondensation->NETs Tissue_Damage Tissue Injury / Thrombosis NETs->Tissue_Damage

Figure 2: The biochemical cascade of NETosis and the specific intervention point of Cl-amidine.[4]

Epigenetic & Oncogenic Modulation: The p53 Connection

Beyond immunity, Cl-amidine is a potent tool for investigating cancer biology, specifically the p53 tumor suppressor pathway .

The Mechanism

PAD4 acts as a transcriptional repressor for p53.[5]

  • Without Inhibitor: PAD4 citrullinates the p53 protein (and histones at p53 target promoters), inhibiting p53's ability to bind DNA and induce cell cycle arrest.

  • With Cl-amidine: PAD4 is inhibited.[1][4][6][7][8][9][10][11][12][13][14] p53 remains in its native Arginine state, allowing it to bind promoters (e.g., p21, PUMA) and trigger apoptosis in cancer cells.

Key Insight for Drug Dev: This pathway suggests Cl-amidine (or its derivatives like YW3-56) has potential as a chemotherapeutic sensitizer, particularly in tumors with overexpressed PAD4 but wild-type p53.

Experimental Framework: Validated Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: In Vitro PAD4 Inhibition Assay (Colorimetric)

Purpose: To determine IC50 or verify drug potency.

  • Preparation: Prepare Assay Buffer (50 mM HEPES, 50 mM NaCl, 10 mM

    
    , 2 mM DTT, pH 7.6).
    
  • Enzyme Pre-incubation (CRITICAL):

    • Mix Recombinant PAD4 (10 nM final) with varying concentrations of Cl-amidine (0.1 µM – 100 µM).

    • Incubate for 15 minutes at 37°C.

    • Why? Cl-amidine is a slow-binding irreversible inhibitor. Simultaneous addition of substrate and inhibitor will yield inaccurate IC50 values (competition kinetics vs. inactivation kinetics).

  • Substrate Addition: Add colorimetric substrate (e.g., BAEE or Z-Arg-AMC) to initiate reaction.

  • Measurement: Monitor absorbance (or fluorescence) continuously for 30 minutes.

  • Validation: The slope of the progress curve should decrease over time as the irreversible adduct forms.

Protocol B: Ex Vivo NETosis Inhibition Assay

Purpose: To measure biological efficacy in neutrophils.

  • Isolation: Isolate neutrophils from murine bone marrow or human blood (density gradient centrifugation). Resuspend in RPMI + 2% BSA.

  • Pre-treatment:

    • Treat cells with Cl-amidine (200 µM) for 30 minutes.

    • Note: High concentration is required due to poor cell permeability of the parent Cl-amidine compound.

  • Stimulation: Add Calcium Ionophore (A23187, 5 µM) or PMA (100 nM) to induce NETosis. Incubate for 3–4 hours.

  • Quantification (Sytox Green):

    • Add Sytox Green (impermeable DNA dye).

    • Read fluorescence (Ex 485nm / Em 525nm).

  • Controls:

    • Negative Control: Unstimulated cells (Baseline fluorescence).

    • Positive Control: Stimulated cells + Vehicle (DMSO).

    • Validation: Western Blot lysate for H3Cit (Citrullinated Histone H3) to confirm the mechanism is PAD inhibition, not general toxicity.

References

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry. [Link]

  • Li, P., et al. (2010). PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps. Journal of Experimental Medicine. [Link]

  • Tanikawa, C., et al. (2012). Regulation of protein citrullination through p53/PADI4 network in DNA damage response. Cancer Research. [Link][5]

  • Biron, B. M., et al. (2017). Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model. Journal of Innate Immunity. [Link]

  • Clement, C. C., et al. (2022). Inhibition of Netosis with PAD Inhibitor Attenuates Endotoxin Shock Induced Systemic Inflammation.[15] International Journal of Molecular Sciences. [Link][16]

Sources

Target validation of PAD enzymes using Cl-amidine.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the validation of Peptidylarginine Deiminase (PAD) enzymes as therapeutic targets using the chemical probe Cl-amidine . It is designed for researchers requiring high-fidelity protocols and mechanistic insights for drug discovery and chemical biology applications.

Technical Whitepaper | Version 2.0

Executive Summary

The Peptidylarginine Deiminases (PADs) are calcium-dependent enzymes catalyzing the post-translational conversion of arginine to citrulline (citrullination).[1][2] Dysregulated PAD activity—particularly PAD2 and PAD4—is a validated driver in Rheumatoid Arthritis (RA), Ulcerative Colitis, and cancer progression via the formation of Neutrophil Extracellular Traps (NETs).

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) serves as the industry-standard "first-generation" chemical probe for validating PAD biology. It is a bioavailable, irreversible pan-PAD inhibitor.[3][4] This guide outlines the mechanistic basis, experimental workflows, and data interpretation frameworks necessary to utilize Cl-amidine for robust target validation.

Mechanistic Foundation

Cl-amidine functions as a suicide substrate (mechanism-based inhibitor). It contains a haloacetamidine warhead that mimics the guanidinium group of the natural arginine substrate.

Chemical Mechanism
  • Recognition: The inhibitor binds to the PAD active site (e.g., PAD4) in a calcium-dependent manner.

  • Nucleophilic Attack: The active site cysteine (Cys645 in PAD4) attacks the iminium carbon of the haloacetamidine group.

  • Alkylation: A halide ion (Chloride) is displaced, resulting in the formation of a stable thioether adduct. This irreversible covalent modification abolishes catalytic activity.

Visualization: Mechanism of Inactivation

The following diagram illustrates the irreversible inactivation logic used to validate target engagement.

Cl_Amidine_Mechanism PAD_Active Active PAD Enzyme (Free Cys645) Complex Michaelis Complex (Reversible Binding) PAD_Active->Complex + Cl-amidine Cl_Amidine Cl-amidine (Haloacetamidine Warhead) Cl_Amidine->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Inactivated Irreversibly Inhibited PAD (Thioether Adduct) Transition->Inactivated Alkylation Leaving Cl- Leaving Group Transition->Leaving

Caption: Kinetic mechanism of Cl-amidine. The inhibitor acts as a suicide substrate, covalently modifying the catalytic cysteine.[5]

Experimental Framework

To validate PADs as a target, one must demonstrate: (1) Biochemical inhibition,[4][6][7] (2) Cellular target engagement, and (3) Functional phenotypic rescue.

Protocol A: Biochemical Inhibition (The COLDER Assay)

This colorimetric assay quantifies the production of citrulline. It is the gold standard for determining IC50 values in vitro.

Reagents:

  • Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂ (Critical for activation), 2 mM DTT.

  • Substrate: 10 mM BAEE (N-α-benzoyl-L-arginine ethyl ester).

  • COLDER Reagent:

    • Mix A: 80 mM Diacetyl monoxime + 2 mM Thiosemicarbazide in water.

    • Mix B: 3 M H₃PO₄ + 6 M H₂SO₄ + 2 mM FeCl₃.

    • Final: Mix A and B (1:3 ratio) just before use.

Workflow:

  • Pre-incubation: Incubate recombinant PAD enzyme (200 nM) with varying concentrations of Cl-amidine (0.1 µM – 100 µM) in Reaction Buffer (minus substrate) for 15 min at 37°C.

  • Initiation: Add BAEE substrate to initiate the reaction.[6] Incubate for 30 min.

  • Quenching: Add 200 µL of COLDER Reagent to stop the reaction.

  • Development: Heat at 95°C for 30 min. A pink/red color develops proportional to citrulline.

  • Readout: Measure Absorbance at 540 nm.

Data Interpretation (Quantitative Benchmarks):

Isoform IC50 (Cl-amidine) k_inact / K_I (M⁻¹ min⁻¹) Note
PAD1 0.8 ± 0.3 µM ~37,000 High potency
PAD2 ~6.0 µM ~1,200 Moderate potency
PAD3 6.2 ± 1.0 µM ~2,000 Moderate potency

| PAD4 | 5.9 ± 0.3 µM | ~13,000 | Validated target for RA/Cancer |

Protocol B: Activity-Based Protein Profiling (ABPP)

To prove Cl-amidine engages the target in complex proteomes (lysates or live cells), use a competition assay with a fluorescent probe (e.g., Rhodamine-conjugated F-amidine or Bio-Cl-amidine ).

The Logic: If Cl-amidine successfully binds the active site, the fluorescent probe cannot bind. Loss of fluorescence = Target Engagement.

ABPP_Workflow Lysate Cell Lysate / Live Cells (Containing PADs) Treatment Treat with Cl-amidine (Variable Conc.) Lysate->Treatment Probe Add Fluorescent Probe (Rhodamine-F-amidine) Treatment->Probe 1 hour incubation Click Click Chemistry (If using alkyne probe) Probe->Click Optional SDS SDS-PAGE Separation Probe->SDS Direct Load Click->SDS Imaging In-Gel Fluorescence Scanning SDS->Imaging

Caption: ABPP Competition Assay. Pre-treatment with Cl-amidine blocks the fluorescent probe, resulting in band disappearance.

Step-by-Step:

  • Treatment: Treat cells/lysates with Cl-amidine (10, 50, 100 µM) or Vehicle (DMSO) for 1 hr.

  • Labeling: Add Rhodamine-F-amidine (1 µM) for 1 hr.

  • Lysis/Denaturation: Lyse cells (if live), add SDS loading buffer, and boil.

  • Resolution: Run SDS-PAGE.

  • Quantification: Scan gel on a fluorescent scanner.

    • Result: The DMSO lane will show a bright band at ~74 kDa (PAD4). Cl-amidine lanes should show dose-dependent disappearance of this band.

Protocol C: Functional Validation (NETosis Inhibition)

For PAD4, the most relevant functional readout is the inhibition of Neutrophil Extracellular Trap (NET) formation.

Reagents:

  • Freshly isolated human neutrophils.

  • Stimulant: PMA (20-100 nM) or Calcium Ionophore (A23187).

  • Detection: Sytox Green (extracellular DNA stain) or CitH3 antibody.

Workflow:

  • Seeding: Plate neutrophils (2x10⁵ cells/well) in RPMI media.

  • Inhibition: Pre-treat with Cl-amidine (10-200 µM) for 30 min.

  • Stimulation: Add PMA to induce NETosis. Incubate for 3-4 hours.

  • Quantification:

    • Microscopy:[8] Fix and stain for Citrullinated Histone H3 (CitH3). Cl-amidine should abolish CitH3 staining.[4]

    • Plate Reader: Add Sytox Green. Measure fluorescence (Ex 485 / Em 520).

NETosis_Pathway Stimulus Stimulus (PMA / Ca2+ Ionophore) Calcium Intracellular Ca2+ Influx Stimulus->Calcium PAD4_Active PAD4 (Active) Calcium->PAD4_Active Activates PAD4_Inactive PAD4 (Inactive) PAD4_Inactive->PAD4_Active Citrullination Histone Citrullination (Loss of + Charge) PAD4_Active->Citrullination Catalyzes Cl_Amidine Cl-amidine (Inhibitor) Cl_Amidine->PAD4_Active Blocks Histones Arginine-Rich Histones (H3/H4) Histones->Citrullination Decondensation Chromatin Decondensation Citrullination->Decondensation NETs NET Release (DNA + Granules) Decondensation->NETs

Caption: Pathway of NETosis.[5][9][10] Cl-amidine intercepts the pathway by inhibiting PAD4-mediated histone citrullination.[4][11][12]

Critical Analysis & Troubleshooting

Selectivity and Toxicity
  • Pan-Inhibition: Cl-amidine is a pan-PAD inhibitor.[2][3][13] It will inhibit PAD1, PAD2, PAD3, and PAD4. If isoform-specific validation is required, use it in conjunction with genetic knockouts or newer specific probes (e.g., AFM-30a for PAD2, GSK199 for PAD4).

  • Cytotoxicity: Cl-amidine exhibits cytotoxicity in cancer cell lines (IC50 ~50-100 µM in HL-60) but can be toxic to healthy cells at high doses (>200 µM). Always run a cell viability control (e.g., MTT or CellTiter-Glo).

Stability

Cl-amidine has a short half-life in vivo due to the reactivity of the haloacetamidine warhead. For animal studies (mouse models of RA or Sepsis), daily dosing (often 10-50 mg/kg IP) is required.

Troubleshooting the ABPP
  • No labeling? Ensure Calcium is present in the lysate buffer during the probe incubation step. PADs require Ca²⁺ to adopt the conformation necessary for active-site binding.

  • High Background? Haloacetamidines can non-specifically alkylate abundant thiols. Use a "No-Probe" control and wash gels extensively if using in-gel fluorescence.

References

  • Luo, Y., et al. (2006). Inhibitors and activity-based probes for protein arginine deiminase 4.[7][12][14] Journal of the American Chemical Society. Link

  • Causey, C. P., et al. (2011).[14] The development of activity-based protein profiling agents for protein arginine deiminase 4.[1][14] ACS Chemical Biology.[14] Link

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation. Link

  • Wang, Y., et al. (2009). Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation. Journal of Cell Biology. Link

  • Cusick, J. K., et al. (2012). Cl-amidine: a novel peptidylarginine deiminase inhibitor for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs. Link

Sources

Technical Deep Dive: Cl-amidine's Impact on Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), with high affinity for the PAD4 isozyme. Its therapeutic potential stems from its ability to alter the epigenetic landscape by preventing histone citrullination, specifically H3cit. This inhibition triggers a cascade of molecular events leading to G1 phase cell cycle arrest and mitochondrial-mediated apoptosis in various neoplastic models, including colon, breast, and glioma cell lines.

This guide dissects the molecular mechanisms driving these phenotypes and provides validated experimental protocols for assessing Cl-amidine’s efficacy in vitro.

Part 1: Mechanistic Architecture

The Epigenetic Trigger: Citrullination Blockade

PAD4 normally catalyzes the conversion of arginine residues to citrulline on histone tails (H3R2, H3R8, H3R17). This loss of positive charge leads to chromatin decondensation. Cl-amidine covalently binds to the active site Cys645 of PAD4, blocking this conversion. The resulting retention of arginine's positive charge promotes chromatin compaction and alters the transcription of tumor suppressor genes.

The p53-p21 Axis and G1 Arrest

In p53-wildtype cells (e.g., HCT116 colon cancer cells), Cl-amidine treatment leads to the stabilization and nuclear accumulation of p53 . This upregulation directly activates the transcription of CDKN1A (encoding p21^WAF1/CIP1). p21 binds to and inhibits Cyclin E/CDK2 and Cyclin D/CDK4/6 complexes, preventing the phosphorylation of Rb (Retinoblastoma protein) and thereby arresting cells in the G1 phase .

Pathway Visualization: PAD Inhibition to G1 Arrest

The following diagram illustrates the causal flow from PAD inhibition to cell cycle arrest.

Cl_Amidine_Mechanism Cl_Amidine Cl-amidine PAD4 PAD4 Enzyme (Active) Cl_Amidine->PAD4 Irreversible Inhibition H3Cit Histone H3 Citrullination PAD4->H3Cit Catalyzes p53 p53 Accumulation PAD4->p53 Inhibition stabilizes p53 miR16 miR-16 Upregulation PAD4->miR16 Inhibition induces Chromatin Chromatin Compaction H3Cit->Chromatin Decondensation (Blocked) p21 p21 (WAF1/CIP1) Upregulation p53->p21 Transcriptional Activation miR16->p53 Targets mRNA CDK_Complex Cyclin D/CDK4 Cyclin E/CDK2 p21->CDK_Complex Inhibits G1_Arrest G1 Phase Cell Cycle Arrest CDK_Complex->G1_Arrest Prevents S-phase Entry

Figure 1: Molecular cascade linking Cl-amidine mediated PAD4 inhibition to p53-dependent G1 cell cycle arrest.[1][2][3][4][5][6][7][8][9]

Part 2: Impact on Apoptosis and Cell Cycle[6][12]

Cell Cycle Arrest Dynamics

While the G1 arrest is the predominant phenotype in p53-competent cells (like HCT116), the effect is context-dependent.

  • G1 Phase Arrest: Observed in colon cancer cells where p53/p21 upregulation is the primary driver.

  • G2/M Phase Arrest: In some breast cancer models or when combined with other agents, Cl-amidine may disrupt microtubule dynamics or DNA repair checkpoints, leading to G2/M accumulation.

Data Summary: Cell Cycle Effects

Cell LineTissue Originp53 StatusPrimary EffectKey Molecular Markers
HCT116 ColonWild-typeG1 Arrest ↑ p53, ↑ p21, ↓ Cyclin D1
HT29 ColonMutantG2/M Arrest↓ Cdc25C, ↓ Cyclin B1
U-87 MG GlioblastomaWild-typeGrowth Inhibition↓ Proliferation (Ki67)
MCF-7 BreastWild-typeG1 Arrest↑ p21, ↓ Bcl-2
Apoptosis Induction Pathways

Cl-amidine induces apoptosis primarily through the intrinsic (mitochondrial) pathway .

  • Mitochondrial Depolarization: Treatment causes a loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase-Dependent vs. Independent:

    • Standard Pathway: Cytochrome c release activates Caspase-9, which activates Caspase-3/7.

    • U-87 MG Glioma Exception: In these cells, apoptosis is often Caspase-3 independent . Death is likely driven by the release of Apoptosis Inducing Factor (AIF) or Endonuclease G, which translocate to the nucleus to degrade DNA without caspase involvement.

Pathway Visualization: Dual Apoptotic Mechanisms

Apoptosis_Pathways Cl_Amidine Cl-amidine Mito Mitochondrial Depolarization Cl_Amidine->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Intrinsic Pathway AIF AIF / EndoG Release Mito->AIF Caspase-Independent Casp9 Caspase-9 Activation CytC->Casp9 DNA_Frag DNA Fragmentation (Apoptosis) AIF->DNA_Frag Nuclear Translocation (Glioma/U-87 MG) Casp3 Caspase-3/7 Activation Casp9->Casp3 Casp3->DNA_Frag Classic Apoptosis

Figure 2: Divergent apoptotic pathways induced by Cl-amidine: The classic caspase cascade vs. the caspase-independent AIF pathway observed in glioma.[2][10]

Part 3: Experimental Protocols

Protocol A: Cell Cycle Analysis (PI Staining)

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases. Self-Validating Step: Include a sample treated with Nocodazole (G2/M arrest control) or Serum Starvation (G0/G1 arrest control) to verify peak shifting.

  • Cell Preparation:

    • Seed cells (e.g., HCT116) at

      
       cells/well in 6-well plates.
      
    • Treat with Cl-amidine (e.g., 0, 50, 100, 200 µM) for 24–48 hours.

  • Harvesting (Critical):

    • Collect both floating cells (supernatant) and adherent cells (trypsinized). Failure to collect floating cells will bias results against mitotic/apoptotic populations.

    • Centrifuge at 500 x g for 5 min. Wash once with ice-cold PBS.

  • Fixation:

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Wash cells twice with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

    • Incubate for 30 min at 37°C in the dark.

  • Acquisition:

    • Analyze on a Flow Cytometer (488 nm excitation, >600 nm emission).

    • Gate on single cells (Pulse Width vs. Area) to exclude doublets.

Protocol B: Apoptosis Detection (Annexin V / PI)

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment:

    • Treat cells with Cl-amidine (IC50 range) for desired timepoint (typically 24h or 48h).[1]

  • Staining:

    • Harvest cells (floating + adherent) and wash with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2) at

      
       cells/mL.
      
    • Aliquot 100 µL of suspension (

      
       cells).
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate for 15 min at RT in the dark.

  • Analysis:

    • Add 400 µL 1X Binding Buffer to each tube.

    • Analyze immediately by flow cytometry.

    • Compensation Control: Use single-stained controls (Annexin-only and PI-only) to set compensation matrices.

References

  • Cui, X., et al. (2013).[3] "The induction of microRNA-16 in colon cancer cells by protein arginine deiminase inhibition causes a p53-dependent cell cycle arrest."[1] PLoS ONE, 8(1), e53791.[1] Link

  • Witalison, E. E., et al. (2015).[1] "Molecular targeting of protein arginine deiminases to suppress colitis and prevent colon cancer." Oncotarget, 6(34), 36053–36062. Link

  • Korkmaz, F. D., et al. (2024).[8] "The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line." Journal of Research in Pharmacy, 28(1). Link

  • Li, P., et al. (2018). "PAD4 is essential for ischemia-reperfusion injury-associated neutrophil extracellular trap formation and tissue damage." Cell Death & Disease. Link

  • Wang, H., et al. (2017). "Inhibition of PAD4 suppresses tumor growth and metastasis in breast cancer." Breast Cancer Research and Treatment.[6] Link

Sources

Methodological & Application

Application Note: Preparation and Administration of Cl-Amidine Hydrochloride for In Vivo Studies

[1]

Abstract

Cl-amidine hydrochloride is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), specifically targeting PAD4 (

Compound Profile & Handling

Physicochemical Properties[3][4]
  • Chemical Name:

    
    -
    
    
    -benzoyl-
    
    
    -(2-chloro-1-iminoethyl)-L-ornithine amide, hydrochloride
  • Molecular Weight: 347.24 g/mol [1]

  • Appearance: White to light yellow crystalline solid

  • Target: PAD1, PAD3, PAD4 (Irreversible)[2]

  • Storage (Solid): -20°C (stable for 1 year) or -80°C (stable for >2 years). Protect from moisture and light.

Solubility & Stability Constraints

Cl-amidine is a hydrochloride salt.[3][1][4] While it possesses moderate solubility in water, its solubility in physiological buffers (PBS) is significantly lower due to the common ion effect and pH interactions.

SolventSolubility LimitStabilityApplication
DMSO ~30–85 mg/mLMonths at -20°CStock Solution
Water (

)
~16–70 mg/mL< 24 HoursIntermediate
PBS (pH 7.2) ~3–10 mg/mL*< 24 Hours (Hydrolytic) Vehicle (Low Dose)
Ethanol ~20 mg/mLWeeks at -20°CAlternative Stock

*Note: Solubility in PBS is variable. While some sources cite 10 mg/mL with sonication, practical saturation often occurs closer to 3 mg/mL, posing challenges for high-dose IP injections.

Mechanism of Action & Rationale

Cl-amidine acts as a substrate analogue, covalently modifying the active site cysteine of PAD enzymes.[5] This inhibition blocks the conversion of arginine to citrulline, a key step in chromatin decondensation and NETosis.

PAD_PathwayCl_AmidineCl-Amidine(Inhibitor)PAD4PAD4 Enzyme(Activated by Ca2+)Cl_Amidine->PAD4IrreversibleAlkylationCitrullineHistone CitrullinationPAD4->CitrullineCatalyzesArginineHistone ArginineArginine->CitrullinePAD4 ActivityChromatinChromatinDecondensationCitrulline->ChromatinCharge LossNETosisNET Formation(Inflammation/Thrombosis)Chromatin->NETosisCell Lysis

Figure 1: Mechanism of Cl-amidine inhibition of NETosis pathway.

Formulation Protocols

Decision Matrix: Which Protocol to Use?
  • Protocol A (Aqueous): Use for doses < 25 mg/kg or Oral Gavage.[6][7]

  • Protocol B (Co-solvent): Use for doses > 25 mg/kg (e.g., 50-75 mg/kg) or when injection volume must be minimized.

Protocol A: Standard Aqueous Preparation (Fresh Daily)

Best for: Oral gavage or low-dose IP.

  • Calculate: Determine total mass required.

    • Example: 10 mice (25g each) @ 10 mg/kg = 2.5 mg total.

  • Weigh: Weigh Cl-amidine HCl powder into a sterile microcentrifuge tube.

  • Dissolve: Add sterile PBS (pH 7.2) or Saline (0.9% NaCl) to achieve final concentration (max 3 mg/mL).

  • Sonicate: Sonicate in a water bath for 5–10 minutes if particles remain.

  • Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

  • Administer: Inject immediately. Do not store.

Protocol B: High-Dose Co-Solvent System (Recommended)

Best for: High-dose IP (50–75 mg/kg) where PBS solubility is insufficient. Vehicle Composition:10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [6][1]

Step-by-Step Preparation (Example: 1 mL of 7.5 mg/mL solution)

This concentration allows a 75 mg/kg dose in a 20g mouse (0.2 mL injection volume).

  • Prepare Stock (DMSO): Dissolve Cl-amidine in pure DMSO to create a 75 mg/mL stock.

    • Note: This stock can be aliquoted and stored at -80°C.[6][1]

  • Add PEG300: Pipette 100 µL of DMSO Stock into a sterile tube. Add 400 µL of PEG300. Vortex vigorously until clear.

  • Add Tween-80: Add 50 µL of Tween-80. Vortex gently (avoid foaming).

  • Add Saline: Slowly add 450 µL of sterile Saline (0.9% NaCl) while vortexing.

  • Final Check: The solution should be clear. If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Filter Sterilize: Pass through a 0.22 µm filter.[1][4]

Formulation_WorkflowStartStart: Weigh Cl-AmidineSolvent_ChoiceSelect VehicleStart->Solvent_ChoicePBSAdd PBS/Saline(Max 3 mg/mL)Solvent_Choice->PBSDose < 25 mg/kgDMSODissolve in DMSO(Stock: 75 mg/mL)Solvent_Choice->DMSODose > 25 mg/kgSonicate_ASonicate & VortexPBS->Sonicate_AFilter_A0.22 µm FilterSonicate_A->Filter_AInject_AImmediate Use(Oral / Low Dose IP)Filter_A->Inject_APEGAdd 40% PEG300(Vortex)DMSO->PEGTweenAdd 5% Tween-80(Mix Gently)PEG->TweenSalineAdd 45% Saline(Slow Addition)Tween->SalineFilter_B0.22 µm FilterSaline->Filter_BInject_BUse within 2 hours(High Dose IP)Filter_B->Inject_B

Figure 2: Workflow for selecting and preparing the appropriate Cl-amidine formulation.

Dosing & Administration Guidelines

Validated Dosing Regimens

The following doses are derived from successful peer-reviewed studies.

Disease ModelSpeciesRouteDoseFrequencyDurationRef
DSS Colitis Mouse (C57BL/6)IP75 mg/kgDaily7–14 Days[1, 2]
DSS Colitis Mouse (C57BL/6)Oral5–75 mg/kgDaily7 Days[1]
CIA Arthritis Mouse (DBA/1)IP50 mg/kgDaily10+ Days[3]
Sepsis (CLP) MouseSC50 mg/kgDaily7 Days[4]
Lupus (MRL/lpr) MouseSC1 mg/kgDaily6 Weeks[5]
Administration Volume Limits
  • IP (Mice): Recommended max 10 mL/kg (0.2 mL for 20g mouse).

  • Oral (Mice): Recommended max 10 mL/kg.

  • IV (Mice): Recommended max 5 mL/kg (0.1 mL for 20g mouse).

Critical Warnings
  • Half-Life: Cl-amidine has a short serum half-life (< 15 min IV, ~4 hours IP detection). Daily dosing is mandatory to maintain therapeutic efficacy.

  • pH Sensitivity: The amidine group is sensitive to pH. Do not mix with highly alkaline buffers.

  • Freshness: Aqueous solutions degrade rapidly. Never store diluted working solutions overnight.

Troubleshooting

IssueProbable CauseSolution
Precipitation in PBS Concentration > 3 mg/mLSwitch to Protocol B (Co-solvent) or increase volume (if ethically permitted).
Precipitation in Co-solvent Saline added too fastAdd Saline dropwise while vortexing. Ensure DMSO/PEG are mixed well first.
Animal Toxicity Vehicle intoleranceThe 10/40/5/45 vehicle is generally well-tolerated, but ensure DMSO < 10%.
Low Efficacy Drug degradationEnsure stock was stored at -80°C under nitrogen.[6][1] Prepare fresh daily.

References

  • Chumanevich, A. A., et al. (2011). Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor.[5] American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Witalison, E. E., et al. (2015). Molecular targeting of protein arginine deiminases to suppress colitis and prevent colon cancer.[5] Oncotarget.

  • Willis, V. C., et al. (2011). Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis. Journal of Immunology.

  • Biron, B. M., et al. (2017).[3] Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model.[6][2] Journal of Innate Immunity.

  • Knight, J. S., et al. (2015). Peptidylarginine deiminase inhibition reduces vascular damage and modulates innate immune responses in murine lupus. JCI Insight.

  • MedChemExpress. Cl-amidine hydrochloride Product Information & Protocols.

  • Cayman Chemical. Cl-Amidine (hydrochloride) Product Insert.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs), with high affinity for the PAD4 isozyme.[1][2] In the context of Inflammatory Bowel Disease (IBD), specifically Ulcerative Colitis (UC), PAD4 activity is a critical driver of pathology.[3] It catalyzes the hyper-citrullination of histones (e.g., H3cit), causing chromatin decondensation and the release of Neutrophil Extracellular Traps (NETs) .[1][3][4] While NETs are designed to trap pathogens, their dysregulated release in the colon damages the epithelium, recruits further immune infiltration, and perpetuates a "vicious cycle" of inflammation.

This guide provides a standardized protocol for utilizing Cl-amidine to suppress colitis in murine models, specifically the Dextran Sulfate Sodium (DSS) model.[5] It synthesizes data from pivotal studies (e.g., Chumanevich et al.) to establish safe, effective dosage windows for both prophylactic and therapeutic interventions.

Mechanism of Action: The PAD4-NETs Axis

To understand the timing of Cl-amidine administration, one must understand its target. Cl-amidine covalently modifies Cys645 in the active site of PAD enzymes.[6] By blocking PAD4, Cl-amidine prevents the conversion of Arginine to Citrulline on Histone H3.[1][4] This prevents the physical unraveling of chromatin required for NETosis, thereby preserving epithelial barrier integrity and reducing pro-inflammatory cytokine release (TNF-α, IL-6).

MOA PAD4 PAD4 Enzyme (Activated by Ca2+) Histone Histone H3 (Arginine-rich) PAD4->Histone Catalyzes ClAmidine Cl-amidine (Inhibitor) ClAmidine->PAD4 Irreversible Inhibition CitHistone Citrullinated H3 (Chromatin Decondensation) Histone->CitHistone Citrullination NETs NET Formation (DNA + Granule Proteins) CitHistone->NETs Nuclear Swelling Damage Epithelial Damage & Inflammation NETs->Damage Cytotoxicity

Figure 1: Mechanism of Action.[6] Cl-amidine interrupts the inflammatory cascade by preventing PAD4-mediated histone citrullination, effectively blocking NET formation.[1][3]

Experimental Protocol & Dosage

The following protocols are calibrated for C57BL/6 mice (8–12 weeks old) in a standard DSS-induced colitis model.

Reagent Preparation

Cl-amidine is typically supplied as a hydrochloride salt. It is water-soluble but should be prepared fresh or stored in single-use aliquots to prevent hydrolysis.

  • Vehicle: 1× Phosphate Buffered Saline (PBS), pH 7.4.

  • Stock Concentration: Prepare a stock solution (e.g., 10 mg/mL or higher depending on dose) in sterile PBS.

  • Stability: Store lyophilized powder at -20°C. Once dissolved, use immediately or freeze at -80°C. Avoid repeated freeze-thaw cycles.

Dosage Regimens

Researchers can choose between Prophylactic (prevention) or Therapeutic (treatment after onset) regimens.

A. Therapeutic Regimen (Oral Gavage)

Best for mimicking clinical treatment of active disease.

  • Dosage: 75 mg/kg body weight (Recommended).[5][6]

    • Note: 25 mg/kg shows efficacy, but 75 mg/kg provides maximal suppression of histological damage.

  • Frequency: Daily (QD).

  • Route: Oral Gavage (PO).[5][6]

  • Start Time: Day 7 (or upon confirmation of colitis symptoms like weight loss/bloody stool).

  • Duration: Daily until sacrifice (typically Day 14 or 21).

B. Prophylactic Regimen (Intraperitoneal)

Best for studying the initiation of inflammation.

  • Dosage: 75 mg/kg body weight .[5][6]

  • Frequency: Daily (QD).

  • Route: Intraperitoneal (IP) Injection.

  • Start Time: Day 0 (Concurrent with DSS initiation).

  • Duration: Daily throughout the experiment.

C. Alternative: Drinking Water Administration

Reduces handling stress but lowers dosage precision.

  • Concentration: 0.25 mg/mL to 0.5 mg/mL in drinking water.[6]

  • Estimated Intake: Equivalent to ~50–100 mg/kg/day (assuming ~4-5 mL water intake/day for a 25g mouse).

  • Efficacy: Comparable to oral gavage, though less controlled due to variable water intake in sick mice.

Summary of Recommended Dosages
Regimen TypeRouteDoseFrequencyKey Outcome
Therapeutic Oral Gavage (PO)75 mg/kg DailyReversal of weight loss; reduced colon shortening.
Therapeutic Oral Gavage (PO)25 mg/kgDailyModerate reduction in inflammation score.
Prophylactic IP Injection75 mg/kgDailyPrevention of severe colitis onset.
Maintenance Drinking Water0.25 mg/mLAd libitumEffective suppression; reduced handling stress.

Experimental Workflow (Visualization)

This workflow illustrates a standard 14-day Therapeutic model where Cl-amidine is introduced after the establishment of colitis.

Workflow Day0 Day 0 Start 2-3% DSS Day7 Day 7 Stop DSS -> Water Start Cl-amidine (75mg/kg PO) Day0->Day7 Induction Phase Day7_14 Days 7-14 Daily Cl-amidine Treatment Monitor Weight/DAI Day7->Day7_14 Recovery/Treatment Phase Day14 Day 14 Sacrifice & Analysis Day7_14->Day14 Endpoint

Figure 2: Therapeutic Workflow. DSS is administered for 7 days to induce damage, followed by Cl-amidine treatment during the recovery phase.

Critical Readouts & Validation

To validate the efficacy of Cl-amidine in your model, ensure you quantify the following endpoints:

  • Disease Activity Index (DAI): Composite score of weight loss, stool consistency, and rectal bleeding. Cl-amidine treated mice should show a rapid plateau or recovery of weight compared to vehicle.

  • Colon Length: A macroscopic marker of inflammation. Vehicle mice will exhibit significant colon shortening; Cl-amidine preserves length (e.g., >8.5 cm vs <7.0 cm in vehicle).

  • Histology: H&E staining.[5][7] Look for preserved crypt architecture and reduced leukocyte infiltration.

  • Mechanistic Marker (Essential): Citrullinated Histone H3 (H3cit) .[4]

    • Method: Western Blot or Immunofluorescence of colon tissue.

    • Expectation: Cl-amidine must significantly reduce H3cit levels compared to the DSS+Vehicle group. This proves the drug hit its molecular target.

Safety & Troubleshooting

  • Toxicity: Cl-amidine is well-tolerated in mice. Doses up to 100 mg/kg/day for 56 days have shown no overt toxicity (no weight loss in healthy controls, normal WBC counts).

  • Half-life: Cl-amidine has a short half-life (~37 mins in plasma).[6] However, its inhibition of PADs is irreversible . Therefore, once daily dosing is sufficient to maintain suppression of enzyme activity.

  • Handling: If using the drinking water method, ensure water bottles are light-protected if the compound is light-sensitive (standard precaution), and measure volume daily to track actual dosage.

References

  • Chumanevich, A. A., et al. (2011). "Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor."[6][8] American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Witalison, E. (2016). "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Treatment Of Ulcerative Colitis."[9] University of South Carolina Scholar Commons.

  • Wang, Y., et al. (2023). "The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis."[10] Frontiers in Immunology.

  • Bicker, K. L., et al. (2012). "Cl-amidine destroys several PAD4 inhibitors in a cell-based assay." Sepsis and PAD4 inhibition context.

Sources

Application Note: Pharmacological Inhibition of NETosis using Cl-amidine

[1][2][3][4][5][6]

Abstract

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin and granule proteins released by neutrophils to trap pathogens.[1][2] While critical for host defense, aberrant NETosis drives pathology in sepsis, thrombosis, and autoimmune diseases.[3][4] Peptidylarginine Deiminase 4 (PAD4) is the master enzymatic regulator of NETosis, catalyzing the conversion of arginine to citrulline on histones (citrullination), which drives chromatin decondensation.[1][5]

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a cell-permeable, irreversible small-molecule inhibitor of PAD enzymes. This guide details the standardized protocols for using Cl-amidine to validate PAD4-dependent NETosis in vitro, distinguishing between NOX-dependent and NOX-independent pathways.

Mechanism of Action

To effectively use Cl-amidine, one must understand its specific point of intervention. NETosis is broadly categorized into two pathways:

  • NOX-dependent (e.g., PMA-induced): Relies on Reactive Oxygen Species (ROS).

  • NOX-independent (e.g., Calcium Ionophore-induced): Relies on massive intracellular calcium influx.

Both pathways converge on chromatin decondensation, a step mechanically enabled by the loss of positive charge on histones. PAD4 catalyzes this charge loss by converting the positively charged guanidinium group of Arginine into the neutral ureido group of Citrulline.

Cl-amidine Pharmacology: Cl-amidine functions as a substrate analogue. It contains a haloacetamidine warhead that covalently alkylates a conserved Cysteine residue (Cys645 in human PAD4) within the enzyme's active site. This inhibition is irreversible and preferentially targets the calcium-bound (active) form of the enzyme.

Diagram 1: PAD4 Signaling & Cl-amidine Intervention[9]

NETosis_PathwayStimulusStimulus(Ionomycin/PMA)CalciumIntracellularCalcium FluxStimulus->CalciumPAD4_InactivePAD4(Inactive)Calcium->PAD4_InactiveActivatesPAD4_ActivePAD4(Active/Ca2+ Bound)PAD4_Inactive->PAD4_ActiveHistonesHistone H3(Arginine+)PAD4_Active->HistonesCatalyzesCl_AmidineCl-amidine(Inhibitor)Cl_Amidine->PAD4_ActiveAlkylation(Block)CitH3Citrullinated H3(Neutral)Histones->CitH3CitrullinationDecondensationChromatinDecondensationCitH3->DecondensationNETsNET Release(DNA+Proteins)Decondensation->NETs

Caption: Cl-amidine irreversibly alkylates active PAD4, preventing Histone H3 citrullination and subsequent chromatin decondensation.

Experimental Considerations & Preparation

Solubility and Handling
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stable for >6 months at -20°C.

  • Working Solution: Dilute directly into culture media immediately before use.

Dosage Strategy

While the IC50 of Cl-amidine for PAD4 is ~5.9 µM in cell-free assays, cellular assays require significantly higher concentrations (typically 200 µM) to achieve complete inhibition. This is due to cell permeability limits and the high intracellular concentration of PAD4 in neutrophils.

ParameterRecommendationRationale
Standard Dose 200 µM Validated in seminal literature (Li et al., 2010) for maximal inhibition.
Titration Range 10 µM – 200 µMEssential to establish dose-dependency and rule out off-target toxicity.
Pre-Incubation 30 min @ 37°C CRITICAL: Cl-amidine is an irreversible inhibitor. It must bind the enzyme before the calcium flux occurs.
Vehicle Control DMSO (0.2%)Match the final DMSO concentration of the highest drug dose.

Protocol 1: Kinetic NETosis Assay (Plate Reader)

This high-throughput assay measures extracellular DNA release over time using a cell-impermeable DNA dye (Sytox Green).

Materials
  • Freshly isolated human neutrophils (PMNs) or differentiated HL-60 cells.

  • Cl-amidine (Stock: 100 mM in DMSO).

  • Sytox Green Nucleic Acid Stain (5 mM stock).

  • Stimuli: Ionomycin (4 µM) or PMA (100 nM).

  • Black 96-well flat-bottom plates.

  • RPMI 1640 (phenol red-free) + 10 mM HEPES. Do not use serum (nucleases in serum degrade NETs).

Workflow
  • Cell Seeding: Resuspend PMNs at

    
     cells/mL in serum-free RPMI. Seed 100 µL (
    
    
    cells) per well.
  • Inhibitor Treatment (The Critical Step):

    • Add Cl-amidine to test wells (Final: 200 µM).

    • Add DMSO to vehicle control wells.

    • Incubate for 30 minutes at 37°C / 5% CO2. Do not skip this.

  • Dye Addition: Add Sytox Green to all wells (Final concentration: 5 µM).

  • Stimulation:

    • Add Ionomycin (Final: 4 µM) or PMA (Final: 100 nM) to stimulate NETosis.

    • Include "Unstimulated" controls (Media only).

  • Data Acquisition:

    • Place plate in a fluorescence plate reader pre-heated to 37°C.

    • Read Fluorescence (Ex: 485 nm / Em: 525 nm) every 15–30 minutes for 4 hours.

Diagram 2: Kinetic Assay Workflow

WorkflowStep11. Isolate PMNs(Resuspend in Serum-Free Media)Step22. Pre-IncubationAdd Cl-amidine (200 µM)30 min @ 37°CStep1->Step2Step33. Add Sytox Green(Extracellular DNA Sensor)Step2->Step3Step44. Add Stimulus(Ionomycin or PMA)Step3->Step4Step55. Kinetic ReadFluorescence (485/525nm)4 HoursStep4->Step5

Caption: Step-by-step workflow for the plate-based kinetic NETosis assay.

Protocol 2: Immunofluorescence Validation

The plate reader measures DNA but does not prove mechanism. You must visualize Citrullinated Histone H3 (CitH3) to confirm Cl-amidine is inhibiting PAD4 specifically.

Workflow
  • Seeding: Seed

    
     PMNs on poly-L-lysine coated glass coverslips in 24-well plates.
    
  • Treatment: Pre-incubate with Cl-amidine (200 µM) vs. DMSO for 30 min.

  • Stimulation: Add stimulus (e.g., Ionomycin) for 3 hours.

  • Fixation: Carefully add 4% Paraformaldehyde (PFA) directly to the media (final 2% PFA) to preserve fragile NET structures. Fix for 15 min.

  • Staining:

    • Primary Ab: Anti-Histone H3 (citrulline R2 + R8 + R17) [Rabbit].

    • Co-stain: Anti-Myeloperoxidase (MPO) [Mouse] (to visualize the NET structure).

    • Nuclear Stain: DAPI or Hoechst.

  • Analysis:

    • Positive Control: Diffuse DAPI + Colocalized CitH3/MPO.

    • Cl-amidine Treated: Condensed (lobulated) DAPI nuclei + Negative CitH3 signal.

Data Analysis & Expected Results

When validating Cl-amidine, your data should follow these trends:

StimulusMechanismCl-amidine Effect (200 µM)Interpretation
Ionomycin Ca2+ influx

PAD4 activation
Strong Inhibition (>80% reduction in DNA release)Confirms PAD4-dependence of Ca2+ driven NETosis.
PMA NOX

ROS

?

PAD4
Partial / Variable Inhibition PMA NETosis is less strictly dependent on PAD4 in some contexts; Cl-amidine may delay but not fully block it.
LPS TLR4

Platelet interaction
Strong Inhibition LPS-induced NETosis usually requires PAD4.
Unstimulated Spontaneous apoptosisNo Effect Cl-amidine should not induce toxicity or cell death on its own.
Troubleshooting
  • High Background in Controls: Ensure cells are handled gently. PMNs activate via mechanical stress (pipetting).

  • No Inhibition: Check stock age. Cl-amidine is reactive; if the stock is >1 year old or has been thawed repeatedly, the chloroacetamidine warhead may be hydrolyzed.

  • Cell Death in Inhibitor-only wells: 200 µM is high. If you see toxicity, titrate down to 50–100 µM.

References

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization.[6] Biochemistry.

    • Seminal paper describing the synthesis and mechanism of Cl-amidine.
  • Li, P., et al. (2010). PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps. Journal of Experimental Medicine.

    • Establishes PAD4 as the driver of NETosis and validates Cl-amidine as a NETosis inhibitor.[7][8]

  • Wang, Y., et al. (2009). Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation. Journal of Cell Biology.

    • Mechanistic link between CitH3 and chrom
  • Brinkmann, V., et al. (2012). Neutrophil Extracellular Traps: Is Immunity the Second Function of Chromatin? Journal of Cell Biology.

    • Review covering the biological context of NETs.

Targeting NETosis in Autoimmunity: Cl-amidine Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Cl-amidine is a bio-active, irreversible inhibitor of Protein Arginine Deiminases (PADs), with high affinity for PAD4. In autoimmune pathology, PAD4 mediates the conversion of arginine to citrulline (citrullination) on histones (specifically H3 and H4).[1] This hyper-citrullination causes chromatin decondensation, a prerequisite for the release of Neutrophil Extracellular Traps (NETs).

Excessive NETosis is a driver of pathogenesis in Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Ulcerative Colitis. Cl-amidine functions by covalently modifying the active site cysteine of PAD enzymes, thereby blocking citrullination and downstream NET release.

Visualizing the Mechanism

The following diagram illustrates the specific intervention point of Cl-amidine within the NETosis cascade.

G Stimulus Inflammatory Stimulus (LPS, PMA, Autoantibodies) Calcium Intracellular Ca2+ Influx Stimulus->Calcium PAD4 PAD4 Enzyme Activation Calcium->PAD4 Citrullination Histone Citrullination (Arg -> Cit) PAD4->Citrullination Catalyzes ClAmidine Cl-amidine (Irreversible Inhibitor) ClAmidine->PAD4 Blocks Chromatin Chromatin Decondensation Citrullination->Chromatin NETosis NET Release (DNA + Granule Proteins) Chromatin->NETosis

Caption: Cl-amidine covalently binds PAD4, preventing histone citrullination and halting the chromatin decondensation required for NETosis.[2]

Pre-Clinical Formulation & Handling

Critical Warning: Cl-amidine is hydrolytically unstable in solution over long periods. It has a short in vivo half-life (~15–45 mins). Proper formulation is the single biggest determinant of experimental success.

Chemical Properties[2][4][5][6][7][8][9]
  • Compound: Cl-amidine (hydrochloride)[3][4]

  • Solubility: Soluble in PBS (~3 mg/mL), Ethanol (~20 mg/mL), DMSO (~50 mg/mL).

  • Storage: Powder at -20°C. Solutions must be prepared fresh daily .

Vehicle Preparation Protocol

For in vivo mouse studies, avoid high percentages of DMSO if possible to prevent vehicle-induced inflammation.

Preferred Vehicle: Sterile PBS (Phosphate Buffered Saline), pH 7.2. Alternative Vehicle (for higher concentrations): 5% DMSO + 95% Saline.

Preparation Steps (Daily):

  • Weigh the required amount of Cl-amidine powder (calculate based on total mouse weight + 20% dead volume).

  • Dissolve directly in sterile PBS. Vortex until clear.

  • Filter sterilize (0.22 µm syringe filter) if intended for IP/SC injection.

  • Keep on ice and inject within 30 minutes of preparation.

  • Discard any unused solution; do not refreeze.

In Vivo Protocol A: Collagen-Induced Arthritis (CIA)[12][13][14]

This model mimics Rheumatoid Arthritis.[5][6] Cl-amidine is used here to reduce joint inflammation and cartilage destruction.

Experimental Design Table
ParameterSpecification
Mouse Strain DBA/1J (Male, 8-10 weeks)
Induction Type II Collagen (CII) + Complete Freund's Adjuvant (CFA)
Treatment Mode Therapeutic (Start after disease onset)
Dose 10 mg/kg to 50 mg/kg
Route Intraperitoneal (IP) or Subcutaneous (SC)
Frequency Daily (q.d.)[3][7]
Duration Day 21 (Booster) to Day 42 (Endpoint)
Step-by-Step Workflow
  • Induction (Day 0): Immunize mice with 100 µg bovine Type II Collagen emulsified in CFA via intradermal injection at the tail base.

  • Booster (Day 21): Administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA).

  • Treatment Initiation (Day 21):

    • Group 1: Vehicle (PBS) IP, daily.

    • Group 2: Cl-amidine (10 mg/kg) IP, daily.

    • Group 3: Cl-amidine (50 mg/kg) IP, daily.

  • Monitoring: Score paws daily from Day 21 to Day 42.

    • Scoring System: 0 (normal) to 4 (severe ankylosis) per paw. Max score = 16.

  • Endpoint Analysis (Day 42):

    • Serum: Measure anti-CII antibodies and Citrullinated Histone H3 (CitH3) via ELISA.

    • Histology: H&E stain of knee joints to assess pannus formation.

In Vivo Protocol B: Systemic Lupus Erythematosus (SLE)

The MRL/lpr mouse model develops spontaneous lupus-like disease. Cl-amidine is used to protect against nephritis and vascular damage.[8][9][10]

Experimental Design Table
ParameterSpecification
Mouse Strain MRL/MpJ-Fas^lpr (MRL/lpr)
Induction Spontaneous (Genetic)
Treatment Start 8 weeks of age (Pre-nephritic stage)
Dose 10 mg/kg (Note: BB-Cl-amidine is used at 1 mg/kg, but Cl-amidine requires higher dosing)
Route Subcutaneous (SC)
Frequency Daily
Duration 6 weeks (Sacrifice at 14 weeks)
Step-by-Step Workflow
  • Baseline (Week 8): Measure proteinuria and weight. Randomize mice into Vehicle and Treatment groups.[7]

  • Daily Dosing: Administer Cl-amidine (10 mg/kg) SC daily. Rotate injection sites to prevent local irritation.

  • Weekly Monitoring:

    • Weigh mice.

    • Assess proteinuria using dipsticks (Albustix).

    • Score skin lesions (alopecia/scabbing) if present.

  • Endpoint (Week 14):

    • Kidney Histology: Stain for IgG deposition and complement C3.

    • NETosis Marker: Western blot of kidney homogenates for CitH3.

    • Vascular Function: If equipped, assess endothelium-dependent vasorelaxation (often impaired in this model and rescued by Cl-amidine).[9]

Ex Vivo Validation: The "Self-Validating" Assay

Because Cl-amidine has a short half-life, it is critical to verify pharmacodynamic engagement. If your in vivo phenotype is weak, use this assay to confirm the drug actually inhibited NETosis.

Protocol: Neutrophil NETosis Inhibition Assay

  • Isolation: Isolate bone marrow neutrophils (from femur/tibia) of treated vs. untreated mice using a Percoll gradient.

  • Plating: Plate

    
     neutrophils/well in RPMI media (serum-free) on poly-L-lysine coated plates.
    
  • Stimulation: Add PMA (20-100 nM) or LPS (1 µg/mL) to induce NETosis.

    • Control: Unstimulated cells.

  • Incubation: Incubate for 3–4 hours at 37°C.

  • Quantification (Sytox Green):

    • Add Sytox Green (impermeable DNA dye, 5 µM final).

    • Read fluorescence (Ex 485 nm / Em 525 nm) on a plate reader.

  • Interpretation:

    • High Fluorescence = High Extracellular DNA (NETs).

    • Success Criteria: Cl-amidine treated mice should show significantly reduced fluorescence compared to Vehicle mice upon stimulation.

Workflow Visualization

Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Validation Mice MRL/lpr or CIA Mice Dosing Daily Dosing (Vehicle vs Cl-amidine) Mice->Dosing Isolate Isolate Neutrophils (Bone Marrow) Dosing->Isolate At Endpoint Stim Stimulate (PMA/LPS) Isolate->Stim Readout Measure NETs (Sytox Green/CitH3) Stim->Readout

Caption: Experimental workflow linking in vivo treatment to ex vivo pharmacodynamic validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No effect in vivo Rapid clearance (Short half-life)Increase dose to 50 mg/kg or switch to b.i.d. (twice daily) dosing.
Drug precipitation Freezing stock solutionAlways prepare fresh from powder daily. Do not freeze aqueous Cl-amidine.
High variability Heterogeneous NETosis baselineUse Sytox Green assay to normalize baseline neutrophil activity before pooling data.
Skin irritation Acidity or vehicle issueEnsure PBS pH is 7.2-7.4 after dissolving Cl-amidine.

References

  • Cushing, P. R., et al. (2010). "Structure-based design of a new class of covalent protein arginine deiminase inhibitors." ACS Chemical Biology.

  • Willis, V. C., et al. (2011). "Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis." Journal of Immunology.

  • Knight, J. S., et al. (2013). "Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus." Journal of Clinical Investigation.

  • Chumanevich, A. A., et al. (2011). "Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor." American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Baka, Z., et al. (2012). "Citrullination under physiological and pathological conditions." Joint Bone Spine.

Sources

Application Note: Kinetic Characterization of Cl-amidine Inhibition of PAD4 Activity

[1][2]

Introduction & Biological Context

Peptidylarginine Deiminases (PADs) are calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline (citrullination), a process releasing ammonia as a byproduct.[1][2][3][4] While physiologically vital for chromatin decondensation and skin keratinization, dysregulated PAD activity—specifically PAD4—is a critical driver in pathologies such as Rheumatoid Arthritis (RA) and the formation of Neutrophil Extracellular Traps (NETosis) in cancer and sepsis.

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a bio-active, irreversible pan-PAD inhibitor.[2] It functions as a substrate analogue, carrying a haloacetamidine warhead that covalently modifies the active site cysteine (Cys645 in PAD4).

This application note provides a rigorous, self-validating protocol for determining the inhibitory potency (


Fluorescent Ammonia Release Assay

Mechanism of Action

To design a valid assay, one must understand the inhibition mechanism. Cl-amidine acts as a "suicide inhibitor." It binds to the PAD active site in a calcium-dependent manner.[1][4][5] The nucleophilic thiolate of the catalytic cysteine attacks the amidine carbon, leading to the displacement of the chloride leaving group and the formation of a stable thioether adduct.

Visualization: Mechanism of Citrullination & Inhibition

PAD_MechanismPAD_InactivePAD4 (Inactive)PAD_ActivePAD4 (Active Conformation)Cys645 Thiolate ExposedPAD_Inactive->PAD_Active  Binding (High [Ca2+])CalciumCa2+Calcium->PAD_ActiveProductCitrulline + AmmoniaPAD_Active->Product  CatalysisDead_EnzymeInactivated PAD4(Covalent Thioether Adduct)PAD_Active->Dead_Enzyme  Irreversible AlkylationSubstrateArginine Substrate(BAEE)Substrate->ProductInhibitorCl-amidine(Haloacetamidine Warhead)Inhibitor->Dead_Enzyme

Figure 1: Calcium-induced activation of PAD4 followed by bifurcating paths: catalytic turnover of substrate vs. covalent inactivation by Cl-amidine.

Experimental Design Strategy

Critical Variables
  • Calcium Dependence: PAD4 is inactive without

    
    . The assay buffer must contain 5–10 mM 
    
    
    .
  • Reducing Agents (The "Thiol Trap"): Cl-amidine is an alkylator. High concentrations of DTT or

    
    -mercaptoethanol in the assay buffer can quench the inhibitor before it reaches the enzyme.
    
    • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if possible, as it is less nucleophilic than DTT. If DTT is required for enzyme stability, keep concentrations

      
       mM during the inhibition phase.
      
  • Pre-incubation: Because Cl-amidine is a covalent irreversible inhibitor, inhibition is time-dependent. You must pre-incubate the enzyme with the inhibitor before adding the substrate to measure a reliable

    
    .
    
Assay Selection: Ammonia Detection

We utilize a coupled enzymatic system or a fluorescent ammonia detector. The Fluorescent Ammonia Detection (using a commercial reagent or o-phthalaldehyde) is superior for screening.

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).[4][6][7] It is a specific small-molecule substrate for PADs.

  • Readout: Fluorescence (

    
     nm).[6]
    

Detailed Protocol: Fluorescent Ammonia Release Assay

Materials & Reagents
ComponentConcentration / DescriptionNotes
Assay Buffer 50 mM Tris-HCl (pH 7.6), 10 mM

, 50 mM NaCl, 0.5 mM TCEP
pH 7.6 is optimal. TCEP preferred over DTT.
PAD4 Enzyme Human Recombinant PAD4Final conc: 10–20 nM
Substrate BAEE (Sigma B4500)Stock: 100 mM in DMSO. Final: 2–5 mM (

)
Inhibitor Cl-amidine (Cayman Chem 10599)Stock: 10 mM in DMSO. Store at -80°C.
Detector Ammonia Detection ReagentO-phthalaldehyde based or commercial kit.
Plate 96-well Black, Flat-bottomNon-binding surface (NBS) recommended.
Experimental Workflow

WorkflowStep11. PreparationDilute PAD4 in Assay Buffer(Keep on Ice)Step22. Inhibitor AdditionAdd Cl-amidine (Serial Dilution)to PAD4 wellsStep1->Step2Step33. Pre-Incubation (CRITICAL)15-30 mins @ 37°CAllows covalent bond formationStep2->Step3Step44. Substrate InitiationAdd BAEE (5 mM final)to start reactionStep3->Step4Step55. Reaction PhaseIncubate 30-60 mins @ 37°CAmmonia accumulatesStep4->Step5Step66. DetectionAdd Ammonia Detector ReagentRead Fluorescence (Ex405/Em470)Step5->Step6

Figure 2: Step-by-step workflow emphasizing the pre-incubation step necessary for irreversible inhibitors.

Step-by-Step Procedure
  • Buffer Prep: Prepare fresh Assay Buffer. Ensure

    
     is fully dissolved.
    
  • Inhibitor Dilution: Prepare a 10-point dose-response curve of Cl-amidine in DMSO. Typical range: 0.1

    
    M to 200 
    
    
    M. Keep final DMSO concentration
    
    
    .
  • Enzyme Loading: Add 40

    
    L of diluted PAD4 enzyme (approx. 20 nM final) to the wells.
    
  • Inhibitor Addition: Add 5

    
    L of Cl-amidine dilutions to the enzyme.
    
    • Control 1 (Max Activity): Enzyme + DMSO (no inhibitor).

    • Control 2 (Background): Buffer + DMSO (no enzyme).

  • Pre-Incubation: Incubate the plate for 20 minutes at 37°C . This allows Cl-amidine to alkylate the active site.

  • Substrate Initiation: Add 5

    
    L of BAEE substrate (stock 50 mM) to all wells. Final concentration ~5 mM.
    
  • Reaction: Incubate for 45 minutes at 37°C.

  • Development: Add 50

    
    L of Ammonia Detection Reagent. Incubate 10 mins at Room Temp.
    
  • Measurement: Read fluorescence on a plate reader (Ex: 405 nm, Em: 470 nm).

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the raw fluorescence units (RFU) using your controls:

Determining IC50

Plot % Inhibition (Y-axis) vs. Log[Cl-amidine] (X-axis). Fit the data using a non-linear regression (4-parameter logistic model):

Expected Result: Cl-amidine typically displays an

5–20 

M
Advanced Kinetics ( )

For a true biochemical characterization of an irreversible inhibitor,



  • Run the assay at varying inhibitor concentrations continuously.

  • Fit the progress curves (Product vs Time) to obtain

    
     for each concentration.
    
  • Plot

    
     vs [Inhibitor] to solve for 
    
    
    and
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
No Activity in Controls Lack of CalciumEnsure

is at least 2 mM (PAD4

for Ca is ~0.5 mM).
High Background Ammonia ContaminationUse ultrapure water. Avoid BSA in buffer (can contain ammonia).
Low Potency (High IC50) Thiol QuenchingCheck if buffer contains high DTT/BME. Switch to TCEP or remove reducing agent during pre-incubation.
Precipitation Calcium PhosphateDo not use PBS (Phosphate Buffered Saline). Calcium precipitates with phosphate. Use Tris or HEPES.

References

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional analysis of the active site cleft. Biochemistry, 45(39), 11727–11736.

  • Causey, C. P., et al. (2011). The development of haloacetamidine-based PAD inhibitors. Journal of Medicinal Chemistry, 54(19), 6919–6935.

  • Cayman Chemical. PAD4 Inhibitor Screening Assay Kit (Ammonia) Product Information.

  • Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3. Biochemistry, 49(23), 4852-4863.

Application Note: Assessing the Impact of Cl-amidine on Cytokine Levels via PAD4 Inhibition

[1][2]

Introduction & Mechanistic Rationale

Cl-amidine is an irreversible, pan-Peptidylarginine Deiminase (PAD) inhibitor with high affinity for PAD4. In the context of inflammation and autoimmunity (e.g., Sepsis, Rheumatoid Arthritis, Colitis), its primary therapeutic value lies in blocking Neutrophil Extracellular Trap (NET) formation.

To accurately assess the impact of Cl-amidine on cytokine levels, researchers must understand that the reduction in cytokines is often a secondary effect of preventing NETosis, rather than direct receptor antagonism.

The Signaling Cascade

PAD4 citrullinates histones (specifically H3), leading to chromatin decondensation. This allows neutrophils to expel their DNA lattice (NETs). These NETs act as Damage-Associated Molecular Patterns (DAMPs), triggering macrophages and dendritic cells to release pro-inflammatory cytokines (TNF-


Therefore, a valid assessment protocol must measure two distinct endpoints:

  • Target Engagement: Reduction in Citrullinated Histone H3 (Cit-H3).

  • Downstream Effect: Reduction in soluble cytokine levels.

Mechanistic Pathway Diagram

Cl_Amidine_PathwayCl_AmidineCl-amidinePAD4PAD4 EnzymeCl_Amidine->PAD4IrreversibleInhibitionArg_ResiduesArginine Residues(Histone H3)PAD4->Arg_ResiduesCatalyzesCit_H3Citrullinated H3(Cit-H3)Arg_Residues->Cit_H3ConversionChromatinChromatinDecondensationCit_H3->ChromatinTriggersNETosisNETosis(DNA Expulsion)Chromatin->NETosisEnablesMacrophageMacrophageActivation (TLR)NETosis->MacrophageStimulates viaDAMPsCytokinesCytokine Storm(IL-6, TNF-α, IL-1β)Macrophage->CytokinesReleases

Caption: Cl-amidine blocks the PAD4-driven citrullination cascade, preventing NET-induced cytokine release.[1][2][3][4][5][6]

Experimental Design Strategy

To ensure data integrity, you must control for the compound's stability and the timing of the inflammatory stimulus.

ParameterIn Vitro (Cell Culture)In Vivo (Mouse Models)
Primary Model Neutrophils (Primary) or HL-60CLP (Sepsis) or DSS (Colitis)
Effective Dose 20 – 200

M
10 – 75 mg/kg
Dosing Frequency Single pre-treatment (short assay)Daily (QD) or BID (due to short half-life)
Critical Timing Add 30-60 min before stimulationAdminister 1h before injury/induction
Biomarker Western Blot (Cit-H3)Tissue Immunofluorescence (Cit-H3)

Protocol A: In Vitro Assessment (Neutrophil/Macrophage Co-culture)

Objective: Determine if Cl-amidine inhibits NET-mediated cytokine production. Cell Type: Primary Human/Mouse Neutrophils (PMNs) or differentiated HL-60 cells.[7]

Materials
  • Cl-amidine: Dissolve in DMSO (Stock 100 mM). Store at -80°C.

  • Stimulant: PMA (20-100 nM) or LPS (1

    
    g/mL).
    
  • Assay Buffer: RPMI 1640 (phenol red-free) + 1% BSA. Avoid high serum if possible, as serum esterases may degrade the inhibitor over long periods.

Step-by-Step Methodology
  • Cell Preparation:

    • Isolate PMNs and resuspend at

      
       cells/mL in Assay Buffer.
      
    • Seed into 24-well plates.

  • Inhibitor Pre-incubation (CRITICAL):

    • Add Cl-amidine to experimental wells.[6][8]

    • Dose Titration: 0, 10, 50, 100, 200

      
      M.
      
    • Incubate for 30–60 minutes at 37°C.

    • Reasoning: Cl-amidine is a slow-binding irreversible inhibitor; it requires time to alkylate the active site cysteine of PAD4 before the calcium flux from stimulation occurs.

  • Stimulation:

    • Add PMA (100 nM) or Calcium Ionophore A23187 (4

      
      M) to induce NETosis.
      
    • Incubate for 3–4 hours .

  • Sample Collection:

    • Supernatant: Centrifuge at 300 x g for 5 min. Collect supernatant for ELISA (IL-6, TNF-

      
      , IL-1
      
      
      ).
    • Cell Lysate: Add Lysis Buffer containing 1% SDS and protease inhibitors directly to the pellet for Western Blot (Cit-H3 validation).

  • Cytokine Quantification:

    • Analyze supernatants using standard ELISA or Multiplex Bead Arrays.

Protocol B: In Vivo Assessment (Sepsis/Colitis Models)

Objective: Assess systemic cytokine reduction in a complex organism. Challenge: Cl-amidine has a short plasma half-life (~15 min) but a longer pharmacodynamic effect due to irreversible binding.

Dosing Regimen
  • Route: Intraperitoneal (IP) or Subcutaneous (SC).

  • Dose: 50 mg/kg (Sepsis/CLP) to 75 mg/kg (DSS Colitis).

  • Frequency: Daily. For acute models (CLP), administer the first dose 1 hour prior to surgery.[8]

Workflow Diagram

InVivo_ProtocolStartStart: Acclimatize Mice (C57BL/6)Group_AssignRandomize Groups:1. Sham2. Vehicle + Injury3. Cl-amidine + InjuryStart->Group_AssignPre_TreatT minus 1 hr:Administer Cl-amidine (50 mg/kg IP)Group_Assign->Pre_TreatInjuryT 0 hr:Induce Injury (CLP or LPS)Pre_Treat->InjuryPost_TreatT + 24 hr:Booster Dose (if survival study)Injury->Post_TreatLong termHarvestEndpoint (6h - 24h):Collect Serum & TissueInjury->HarvestAcutePost_Treat->HarvestAnalysisAnalysis:1. Serum: ELISA (Cytokines)2. Tissue: Western Blot (Cit-H3)Harvest->Analysis

Caption: In vivo workflow emphasizing prophylactic dosing to maximize PAD4 inhibition.

Sample Processing for Cytokines[8]
  • Serum: Allow blood to clot for 30 min, centrifuge 2000 x g for 10 min. Store at -80°C.

  • Peritoneal Lavage (Sepsis): Lavage with 3 mL PBS. Centrifuge. Use supernatant for cytokine analysis.

  • Tissue Homogenate (Colitis): Weigh colon tissue. Homogenize in PBS + Protease Inhibitors. Normalize cytokine concentration to total protein (BCA Assay).

Validation: The "Trust" Pillar (Cit-H3 Blot)

You cannot conclude that Cl-amidine failed to reduce cytokines without proving it inhibited PAD4. You must run a Western Blot for Citrullinated Histone H3.[9]

Acid Extraction Protocol (Recommended for Histones)

Histones are basic proteins and stick to cell debris. Standard lysis often fails to recover them efficiently.

  • Resuspend cell pellet in 0.2N H2SO4 (Sulfuric Acid).

  • Incubate overnight at 4°C with rotation.

  • Centrifuge at 16,000 x g for 10 min. Save supernatant (contains histones).

  • Precipitate with TCA or Acetone.

  • Resuspend in high-pH loading buffer.

  • Blotting: Use anti-Histone H3 (citrulline R2 + R8 + R17) antibody (e.g., Abcam ab5103).

Interpretation:

  • Success: Strong Cit-H3 band in "Vehicle + Stimulus" lane; Faint/Absent band in "Cl-amidine + Stimulus" lane.

  • Failure: Strong Cit-H3 band in Cl-amidine lane

    
     Drug degraded or dose too low.
    

Expected Results & Troubleshooting

Data Summary Table
AssayVehicle + StimulusCl-amidine + StimulusInterpretation
Cit-H3 (WB) High IntensityLow / AbsentSuccessful Target Engagement
Extracellular DNA High FluorescenceLow FluorescenceNETosis Blocked
IL-6 / TNF-

High (pg/mL)Reduced (30-60%)Anti-inflammatory Efficacy
Cell Viability >90%>85%Drug is not cytotoxic at dose
Troubleshooting Guide
  • No reduction in cytokines?

    • Check Cit-H3: Did you actually inhibit NETs? If Cit-H3 is high, your Cl-amidine is inactive or the dose is too low.

    • Timing: Did you add Cl-amidine after stimulation? It must be added before to prevent the initial chromatin decondensation.

    • Stability:[2][10][11] Cl-amidine hydrolyzes. Use fresh stocks. Do not leave in media >12 hours without refreshing.

  • High Cytotoxicity?

    • Cl-amidine can be toxic >200

      
      M. Verify cell viability using MTT or LDH assays.
      

References

  • Chumanevich, A. A., et al. (2011). "Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor."[12] American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Biron, B. M., et al. (2017). "Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model." Journal of Innate Immunity.

  • Knight, J. S., et al. (2013). "Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus." Journal of Clinical Investigation.

  • Causey, C. P., et al. (2011). "The development of N-

    
    -(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a potential PAD4 inhibitor." Journal of Medicinal Chemistry. 
    
  • Cayman Chemical. "Citrullinated Histone H3 as a measure of PAD4 activity/inhibition." Application Note.

Western blot protocol for detecting histone citrullination after Cl-amidine treatment.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Detection of Histone H3 Citrullination Following PAD Inhibition by Cl-Amidine

Introduction & Mechanism of Action

Protein Arginine Deiminases (PADs), particularly PAD4, catalyze the conversion of arginine residues to citrulline on histone tails (Citrullination). This loss of positive charge reduces the electrostatic affinity between histones and the negatively charged DNA backbone, leading to chromatin decondensation—a critical step in Neutrophil Extracellular Trap (NET) formation (NETosis) and gene regulation in cancer.

Cl-amidine is a bio-active, irreversible pan-PAD inhibitor.[1][2][3] It functions as a halo-acetamidine analogue of arginine, docking into the PAD active site and forming a covalent thioether adduct with the catalytic cysteine residue (Cys645 in PAD4), thereby permanently disabling the enzyme.

The following protocol details the detection of Histone H3 Citrullination (H3Cit) suppression by Cl-amidine. Unlike standard lysis methods, this guide utilizes Histone Acid Extraction , a method essential for enriching basic histone proteins and preventing the loss of post-translational modifications (PTMs) due to enzymatic degradation or poor solubility in standard detergents.

Pathway Visualization: PAD Inhibition Mechanism

PAD_Mechanism Calcium Calcium Influx (Ca2+) PAD4_Active PAD4 (Active) Calcium->PAD4_Active Activates PAD4_Inactive PAD4 (Inactive) PAD4_Inactive->PAD4_Active Histone_Cit Histone H3 (Citrulline 0) PAD4_Active->Histone_Cit Catalyzes Deimination Histone_Arg Histone H3 (Arginine +) Histone_Arg->Histone_Cit Cl_Amidine Cl-Amidine (Inhibitor) Cl_Amidine->PAD4_Active Covalent Binding (Irreversible) Chromatin Chromatin Decondensation Histone_Cit->Chromatin Charge Loss NETosis NETosis / Gene Reg Chromatin->NETosis

Figure 1: Mechanism of Cl-amidine inhibition. Cl-amidine covalently binds the active PAD4 enzyme, preventing the deimination of Histone Arginine to Citrulline, thus blocking chromatin decondensation.

Experimental Design & Reagents

Critical Reagent Handling: Cl-Amidine

Cl-amidine is inherently unstable in aqueous environments.

  • Solubility: Soluble in DMSO (up to 50 mg/mL) or Ethanol.

  • Storage: Store stock solutions (e.g., 100 mM in DMSO) at -80°C.

  • Usage: Dilute into culture media immediately before use. Do not store aqueous dilutions for >24 hours.

Experimental Groups
GroupTreatmentPurposeExpected H3Cit Signal
1. Vehicle Control DMSO onlyBaselineLow/None
2. Inducer Only Calcium Ionophore (A23187) or PMAPositive ControlHigh
3. Treatment Cl-Amidine (Pre-treat) + InducerExperimentalReduced/Absent

Detailed Protocol

Phase 1: Cell Treatment

Target Cells: HL-60 (differentiated), Primary Neutrophils, or U2OS.

  • Seed Cells: Plate cells at

    
     cells/mL.
    
  • Pre-treatment (Critical): Add Cl-amidine (200 µM) to the media 30–60 minutes prior to adding the inducer.

    • Why? Cl-amidine requires time to enter the cell and covalently modify the PAD active site before the calcium influx activates the enzyme.

  • Induction: Add Calcium Ionophore A23187 (e.g., 5 µM) or PMA.

  • Incubation: Incubate for 3–4 hours at 37°C.

Phase 2: Histone Acid Extraction

Standard RIPA lysis is often insufficient for histones due to their binding to DNA. Acid extraction isolates basic histones and precipitates acidic proteins/DNA.

  • Harvest: Pellet cells (500 x g, 5 min) and wash 1x with ice-cold PBS.

  • Hypotonic Lysis: Resuspend pellet in Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, Protease Inhibitors). Incubate on ice for 30 min.

  • Nuclei Isolation: Centrifuge at 10,000 x g for 10 min at 4°C. Discard the supernatant (cytosol).

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 (Sulfuric Acid). Use a volume ratio of roughly 10:1 (Buffer:Pellet).

    • Action: Incubate on a rotator at 4°C for at least 1 hour (or overnight).

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer the supernatant (containing histones) to a new tube.

  • Precipitation: Add 100% Trichloroacetic Acid (TCA) to the supernatant to a final concentration of 20% (approx. 1:4 ratio). Incubate on ice for 30 min.

  • Wash: Centrifuge at max speed (16,000 x g) for 10 min. A white pellet will form.[4] Carefully discard supernatant. Wash pellet 2x with ice-cold acetone .

  • Resuspension: Air dry the pellet (do not over-dry). Dissolve in 50–100 µL of ddH2O .

Phase 3: Western Blotting

Workflow Visualization

WB_Workflow Harvest Cell Harvest (Post-Treatment) Nuclei Isolate Nuclei (Hypotonic Lysis) Harvest->Nuclei Acid Acid Extraction (0.4N H2SO4) Nuclei->Acid Discard Cytosol TCA TCA Precipitation & Acetone Wash Acid->TCA Precipitate Histones Neutralize Neutralization (Tris-HCl pH 8.0) TCA->Neutralize Resuspend Pellet PAGE SDS-PAGE (15% Gel) Neutralize->PAGE

Figure 2: Histone Acid Extraction Workflow. Critical steps include the separation of nuclei and the acid solubilization of basic histone proteins.[5]

Step-by-Step Blotting:

  • Sample Prep: Take the water-dissolved histones. Add 4x LDS/SDS Sample Buffer.

    • Self-Validating Step: If the sample turns yellow upon adding buffer, it is still acidic. Add 1M Tris-HCl (pH 8.0) in 1 µL increments until it turns blue.

  • Gel Electrophoresis:

    • Gel %: Use 15% or 4-20% Gradient gels. Histone H3 is small (~15-17 kDa).

    • Voltage: Run at 100-120V.

  • Transfer:

    • Membrane: 0.2 µm Nitrocellulose (Preferred) or 0.2 µm PVDF. Do not use 0.45 µm pore size; histones may pass through.

    • Conditions: Wet transfer at 100V for 60 mins or 30V overnight at 4°C.

  • Blocking: Block with 5% BSA in TBST for 1 hour.

    • Note: Avoid milk if using phospho-specific or citrulline-specific antibodies, as milk contains phosphoproteins and can mask signal.

  • Primary Antibody:

    • Target: Anti-Histone H3 (citrulline R2+R8+R17) [e.g., Abcam ab5103].[6] Dilution 1:1000 in 5% BSA.

    • Loading Control: Anti-Histone H3 (Total). Dilution 1:2000.

    • Warning: Do not use Actin or Tubulin as loading controls; they are removed during acid extraction.

  • Detection: Incubate with HRP-conjugated secondary antibody (1:5000) and develop using ECL.

Troubleshooting & Expected Results

ObservationProbable CauseSolution
No Bands (All lanes) Blow-through during transferUse 0.2 µm membrane; reduce transfer voltage/time.
Yellow Sample Buffer Incomplete neutralizationAdd 1M Tris-HCl pH 8.0 until blue before boiling.
Smearing DNA contaminationEnsure acid extraction supernatant is clarified fully before TCA precipitation.
No Inhibition in Treated Cl-amidine degradationUse fresh Cl-amidine stock; ensure pre-treatment time >30 mins.

Data Analysis: Quantify the band intensity of H3Cit . Normalize this value against the Total H3 band from the same lane.

  • Calculation: Ratio = (Density H3Cit) / (Density Total H3).

  • Success Criteria: The Cl-amidine treated group should show >50% reduction in this ratio compared to the Inducer-only group.

References

  • Cayman Chemical. "Cl-Amidine (hydrochloride) Product Information."[7] Cayman Chemical Datasheets. Link

  • Luo, Y., et al. (2006). "Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization." Biochemistry. Link

  • Abcam. "Histone Western Blot Protocol." Abcam Protocols. Link

  • Shelef, M.A., et al. (2013). "Peptidylarginine Deiminase 4 Contributes to Tumor Necrosis Factor α-Induced Citrullination in Arthritis." Arthritis & Rheumatism. Link

  • Active Motif. "Histone Extraction Kit Manual." Active Motif Technical Guides. Link

Sources

Application Note: Investigating Citrullination in Neurodegenerative Disease using Cl-amidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The ARG-to-CIT Switch in Neurodegeneration

Protein citrullination (deimination) is a post-translational modification (PTM) where arginine residues are converted to citrulline by Peptidylarginine Deiminases (PADs).[1][2][3] While physiological citrullination regulates gene expression and myelin stability, hypercitrullination is a pathological hallmark of neurodegenerative diseases.

In Alzheimer’s Disease (AD), citrullinated proteins (including Vimentin and GFAP) are found in the hippocampus, and citrullination of Myelin Basic Protein (MBP) is a primary driver of demyelination in Multiple Sclerosis (MS).

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is the gold-standard, irreversible pan-PAD inhibitor used to interrogate these pathways. This guide details the mechanistic basis and experimental protocols for using Cl-amidine to validate citrullination targets in neurodegenerative models.

Mechanism of Action

Cl-amidine acts as a "suicide inhibitor." It mimics the arginine substrate but contains a reactive chloroacetamidine warhead.

Chemical Biology[4][5]
  • Recognition: Cl-amidine binds to the active site of calcium-activated PAD enzymes (PAD2 and PAD4 are the primary CNS isoforms).

  • Attack: The active site nucleophile (Cysteine 645 in PAD4) attacks the amidine carbon.

  • Inactivation: The chloride leaving group is displaced, forming a stable thioether adduct. This covalently locks the enzyme, preventing the conversion of Arginine to Citrulline.

Pathway Visualization

Cl_Amidine_Mechanism PAD_Active PAD Enzyme (Active Cys645) Substrate Arginine Substrate PAD_Active->Substrate Normal Catalysis Cl_Amidine Cl-amidine (Inhibitor) PAD_Active->Cl_Amidine Competitive Binding Citrulline Citrullinated Protein Substrate->Citrulline Deimination Complex Enzyme-Inhibitor Adduct Cl_Amidine->Complex Covalent Modification (Irreversible) Complex->Citrulline BLOCKED Pathology Neurodegeneration (Aggregation/Demyelination) Citrulline->Pathology Accumulation

Figure 1: Mechanism of Cl-amidine inhibition. The inhibitor covalently modifies the active site Cysteine, halting the pathological cascade of hypercitrullination.

Experimental Protocols

Compound Handling & Stability
  • Solubility: Cl-amidine is supplied as a hydrochloride salt.[4] It is soluble in DMSO (up to 20 mg/mL) or Ethanol.

  • Storage: Store solid at -20°C. Stock solutions in DMSO are stable for 1 month at -80°C. Avoid repeated freeze-thaw cycles as hydrolysis of the warhead can occur.

Protocol A: In Vitro Neuronal/Glial Screening

Objective: Determine if Cl-amidine prevents stress-induced citrullination in SH-SY5Y (neuronal) or BV-2 (microglial) cells.

Reagents:

  • Cl-amidine (Stock 10 mM in DMSO).

  • Calcium Ionophore A23187 (to induce PAD activity).

  • Anti-Peptidyl-Citrulline Antibody (Clone F95).[5]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Pre-treatment: Replace media with low-serum (1%) media containing Cl-amidine (0.2 µM – 20 µM) .

    • Note: Pre-incubation for 30–60 minutes is critical to ensure active site occupancy before the calcium influx triggers PADs.

  • Induction: Add Calcium Ionophore A23187 (1–5 µM) for 30–60 minutes.

    • Alternative: For AD models, incubate with Oligomeric A

      
       (1 µM) for 24 hours.
      
  • Lysis: Wash with PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

    • Critical: Do NOT add EDTA if you plan to measure residual PAD activity, but DO add it if you are only blotting (to stop the reaction during lysis).

  • Readout: Western Blot using Clone F95 (1:1000).

Data Interpretation:

TreatmentExpected F95 SignalInterpretation
Vehicle (DMSO) Low (Baseline)Physiological citrullination only.
Inducer (A23187) High (Smear)Massive hypercitrullination (NETosis-like or aggregation).
Inducer + Cl-amidine Reduced (Dose-dependent)Validation of PAD-dependent mechanism.[6]
Protocol B: In Vivo Neuroprotection (Mouse Model)

Objective: Assess efficacy in an EAE (Multiple Sclerosis) or 5XFAD (Alzheimer's) model.

Challenges: Cl-amidine has a short plasma half-life (~15-30 min) and moderate Blood-Brain Barrier (BBB) permeability. High/frequent dosing is required.

Dosing Regimen:

  • Route: Intraperitoneal (i.p.) injection.

  • Dose: 50 mg/kg to 75 mg/kg, once daily.

  • Vehicle: PBS (pH 7.4). Note: Dissolve fresh daily.

Experimental Workflow:

InVivo_Protocol cluster_treatment Daily Treatment Phase (Day 0 - Day 21) Start Study Start (Day 0) Induction Disease Induction (e.g., MOG peptide for EAE) Start->Induction Dosing Cl-amidine (50 mg/kg i.p.) vs Vehicle Control Induction->Dosing Monitor Clinical Scoring (Motor deficits / Memory) Dosing->Monitor Daily Monitor->Dosing Loop Sacrifice Tissue Collection (Brain/Spinal Cord) Monitor->Sacrifice End Point Analysis Analysis: 1. Histology (LFB/H&E) 2. WB (F95, MBP-Cit) Sacrifice->Analysis

Figure 2: In vivo workflow for assessing Cl-amidine efficacy in neuroinflammatory models.

Senior Scientist Tip:

"Because Cl-amidine is a reversible-covalent inhibitor with rapid clearance, efficacy in the brain often relies on reducing systemic inflammatory load (e.g., Th1/Th17 differentiation in the periphery) which secondarily protects the CNS. For direct CNS target engagement, consider validating with BB-Cl-amidine (a more BBB-permeable analog) in parallel if Cl-amidine fails to show phenotype."

Downstream Analysis & Detection

Quantifying citrullination is difficult because the mass shift (+0.98 Da) is minimal.

Western Blotting (The Standard)
  • Primary Antibody: Anti-Peptidyl-Citrulline, Clone F95 (Millipore MABN328).

  • Specificity: F95 is an IgM antibody. It requires a specific anti-mouse IgM secondary antibody.

  • Modification: Chemical modification of citrulline residues using 2,3-butanedione/antipyrine under acidic conditions can create a bulky adduct detectable by specific antibodies (Anti-modified citrulline), increasing sensitivity.

Activity-Based Protein Profiling (ABPP)

For advanced users, use Rhodamine-PG (Rh-PG) . This probe selectively reacts with citrulline residues at low pH, allowing fluorescent visualization of citrullinated proteins in SDS-PAGE without antibodies.

References

  • Luo, Y., et al. (2006). Inhibitors and probes for the peptidylarginine deiminases.[7] Current Opinion in Chemical Biology. Link

  • Cusick, M.F., et al. (2012). Cl-amidine prevents histone 3 citrullination and neutrophil extracellular trap formation, and improves survival in a murine sepsis model.[1][8][9] Journal of Immunology. Link

  • Witalison, E.E., et al. (2015). Molecular basis for the inhibition of peptidylarginine deiminase 4 by 2-chloroacetamidine inhibitors.[6] Biochemistry.[10][11] Link

  • Nicholas, A.P., et al. (2005). Modified anti-citrulline antibody (F95) detection in EAE and MS. Journal of Neuroimmunology. Link

  • Knight, J.S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation. Link

Sources

Application Note: Cl-amidine as a Tool to Study the Inflammatory Response In Vitro

[1]

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs).[1][2] It acts as a critical chemical probe for dissecting the role of protein citrullination in inflammatory signaling, particularly in the formation of Neutrophil Extracellular Traps (NETosis) and macrophage polarization.

This guide provides field-validated protocols for using Cl-amidine to interrogate inflammatory pathways, emphasizing the strict handling requirements necessary to prevent hydrolytic degradation and ensure experimental reproducibility.

Mechanistic Foundation: The PAD-Citrullination Axis

Cl-amidine functions as a bio-mimetic of the arginine substrate.[1] It covalently modifies the active site cysteine residue (e.g., Cys645 in PAD4) of the PAD enzyme, irreversibly locking it in an inactive state.[3]

Key Physiological Targets:

  • PAD4: The primary driver of nuclear histone hyper-citrullination (H3Cit), a prerequisite for chromatin decondensation during NETosis.[1]

  • PAD2: Implicated in macrophage signaling and the citrullination of cytoskeletal proteins like vimentin.[4]

Pathway Visualization: Mechanism of Action

The following diagram illustrates the specific intervention point of Cl-amidine within the NETosis signaling cascade.

NETosis_PathwayStimulusStimulus(PMA, LPS, Bacteria)CalciumIntracellular Ca2+InfluxStimulus->CalciumPAD_ActivePAD4 Enzyme(Active)Calcium->PAD_ActiveActivatesPAD_InactivePAD4 Enzyme(Inactive)ArginineHistone ArginineResiduesPAD_Active->ArginineCatalyzesCl_AmidineCl-amidine(Inhibitor)Cl_Amidine->PAD_ActiveCovalent Modification(Irreversible Inhibition)CitrullineHistone Citrulline(Charge Loss)Arginine->CitrullineChromatinChromatinDecondensationCitrulline->ChromatinElectrostaticRepulsionNETsNET Release(DNA + Granule Proteins)Chromatin->NETs

Caption: Cl-amidine covalently binds activated PAD4, blocking histone citrullination and preventing the chromatin swelling required for NETosis.[1]

Critical Handling Protocols (Self-Validating System)

Cl-amidine is chemically unstable in aqueous solutions due to the hydrolysis of the chloroamidine warhead.[1] Failure to adhere to these handling rules is the primary cause of experimental failure (false negatives).

Stability & Solubility Table
ParameterSpecificationCritical Note
Solvent DMSO (Anhydrous)Solubility ~50 mg/mL.[1] Do not dissolve directly in PBS for storage.
Storage -20°C (Desiccated)Stable for >1 year as a solid. <3 months in DMSO solution.
Aqueous Stability < 24 HoursMust be prepared fresh. Half-life in neutral pH buffer is short.[1]
Vehicle Control DMSOFinal assay concentration of DMSO must match treated wells (typically <0.1%).[1]
Preparation Workflow
  • Stock Solution: Dissolve 5 mg Cl-amidine in anhydrous DMSO to create a 100 mM stock. Aliquot into single-use volumes (e.g., 10 µL) and freeze at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 into warm media/buffer to achieve a 2x or 10x working concentration. Use immediately.

Protocol A: Inhibition of NETosis in Human Neutrophils

This is the "Gold Standard" assay for validating Cl-amidine activity. It relies on the detection of extracellular DNA released by neutrophils following stimulation.[5]

Reagents
  • Freshly isolated human neutrophils (Density gradient separation).[1]

  • Stimulus: PMA (20–100 nM) or Calcium Ionophore A23187 (5 µM).[1]

  • Readout: Sytox Green (impermeable DNA dye) or Cit-H3 Antibody.[1]

  • Media: RPMI 1640 (phenol red-free) + 10 mM HEPES.

Step-by-Step Methodology
  • Seeding: Plate neutrophils at

    
     cells/well in a 96-well black-walled plate. Allow to settle for 30 minutes at 37°C.
    
  • Pre-treatment (Crucial Step):

    • Add Cl-amidine to designated wells.[1][6][7]

    • Dose Range: 20 µM, 100 µM, 200 µM (Standard effective dose for complete block).

    • Incubation: Incubate for 30 minutes at 37°C before adding the stimulus. This allows cellular entry and active site modification.

  • Stimulation:

    • Add PMA (final conc. 100 nM) to induce suicidal NETosis.[1]

    • Include a "Vehicle + PMA" positive control and a "Vehicle Only" negative control.

  • Kinetic Readout:

    • Add Sytox Green (500 nM final).[1]

    • Measure fluorescence (Ex 485nm / Em 525nm) every 15 minutes for 4 hours.

  • Validation:

    • Success Criteria: The 200 µM Cl-amidine condition should show >80% reduction in fluorescence compared to the PMA-only control at the 3-hour mark.[1]

Protocol B: Modulation of Macrophage Plasticity

Cl-amidine modulates macrophage phenotypes by inhibiting iNOS transcription and altering cytokine profiles, shifting cells from a pro-inflammatory (M1) to a tissue-repair (M2) phenotype.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow for testing Cl-amidine efficacy in macrophage cultures.

Macrophage_WorkflowIsolationBMDM or RAW264.7SeedingPreTreatPre-treatmentCl-amidine (20-100 µM)1 HourIsolation->PreTreatStimulationStimulationLPS (100 ng/mL) + IFN-γPreTreat->StimulationIncubationIncubation6 - 24 HoursStimulation->IncubationReadout_NOGriess Assay(Nitric Oxide)Incubation->Readout_NOReadout_WBWestern Blot(iNOS / Cit-H3)Incubation->Readout_WBReadout_ELISAELISA(IL-6, TNF-α)Incubation->Readout_ELISA

Caption: Workflow for assessing Cl-amidine impact on macrophage inflammatory signaling. Pre-treatment is essential for efficacy.

Methodology
  • Cell Model: RAW 264.7 cells or Bone Marrow-Derived Macrophages (BMDMs).

  • Dosing: Treat cells with Cl-amidine (10, 50, 100 µM) for 1 hour prior to stimulation.

    • Note: Macrophages are more sensitive to Cl-amidine toxicity than neutrophils.[1] Do not exceed 200 µM for >24 hours without viability checks (e.g., MTT/LDH).

  • Induction: Stimulate with LPS (100 ng/mL) ± IFN-γ.[1]

  • Endpoints (24 Hours):

    • Nitric Oxide: Measure supernatant nitrite using the Griess Reagent. Cl-amidine should dose-dependently reduce NO production.[1][8]

    • Protein: Lyse cells and blot for iNOS . Cl-amidine suppresses iNOS protein expression via STAT1/3 inhibition.[1]

Data Analysis & Troubleshooting

Expected Outcomes vs. Pitfalls
AssayExpected Result (with Cl-amidine)Common Failure ModeTroubleshooting
NETosis (Sytox) Significant reduction in fluorescence (DNA release) vs. PMA control.[1]No inhibition observed.[1]Check Stock Age: Cl-amidine degrades in water.[1] Was the stock stored in DMSO? Was the dilution made immediately before use?
Western Blot (CitH3) Loss of Citrullinated Histone H3 band (~17 kDa).[1]Band persists despite treatment.[1]Incubation Time: Ensure at least 30 min pre-incubation. PADs activate rapidly upon Calcium influx; the inhibitor must be present before the calcium spike.
Viability >90% viability at 24h (up to 100 µM).[1]High cell death in unstimulated controls.DMSO Toxicity: Ensure final DMSO concentration is <0.1%.[1] Perform a dose-response curve for your specific cell line.[1]

References

  • Luo, Y., et al. (2006).[9] Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry.[1][9]

  • Li, P., et al. (2010). PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps.[1] Journal of Experimental Medicine.

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation.

  • Witalison, E. E., et al. (2015). The peptidylarginine deiminase inhibitor Cl-amidine suppresses inducible nitric oxide synthase expression in dendritic cells.[8] Biochemical and Biophysical Research Communications.

  • Cayman Chemical. (2022).[1][9] Cl-Amidine (hydrochloride) Product Information & Solubility Data.[1][2][9]

Troubleshooting & Optimization

Technical Support Center: Cl-amidine Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cl-amidine insolubility in aqueous solutions. Ticket ID: #PAD4-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: Why is this happening?

The Core Issue: Cl-amidine (typically supplied as the hydrochloride salt) presents a classic "solubility paradox" for researchers. While it contains polar amide and amidine groups, the crystal lattice energy of the salt form, combined with the hydrophobic benzamide tail, makes it prone to rapid precipitation in high-ionic-strength buffers (like PBS) or when transitioning rapidly from organic solvents to water.

The Mechanism of Failure: Most users fail because they attempt direct dissolution in aqueous media or use incorrect solvent addition orders . The chloroacetamidine "warhead" (the reactive part of the molecule that inhibits PAD4) is also susceptible to hydrolysis, meaning "cloudy" solutions are often not just precipitated drug, but potentially degrading compound.

Quick Reference: Solubility Limits

Data aggregated from multiple lot-specific Certificates of Analysis (CoA).

Solvent SystemSolubility Limit (Approx.)Notes
DMSO (Anhydrous) 50 - 69 mg/mLRecommended Stock. Hygroscopic; keep sealed.
Ethanol (100%) ~20 mg/mLLower solubility than DMSO. Not recommended for long-term stock.[1][2]
PBS (pH 7.2) < 3 mg/mLCritical Failure Point. Do not dissolve powder directly here.
Water (ddH2O) ~6 - 9 mg/mLRequires sonication/heating. Unstable for storage.
DMF ~14 mg/mLLess common, but viable alternative to DMSO.

Troubleshooting Workflows (Visualized)

Workflow A: The "Safe" Solubilization Protocol

Use this decision tree to prevent precipitation before it happens.

Cl_Amidine_Workflow Start Start: Cl-amidine Powder Solvent Dissolve in Anhydrous DMSO (Target: 25-50 mg/mL) Start->Solvent Check Is solution clear? Solvent->Check Sonicate Sonicate (water bath) 40°C for 5-10 mins Check->Sonicate Cloudy Aliquot Aliquot & Store (-80°C) Check->Aliquot Clear Yes Yes No No (Cloudy) Sonicate->Check Usage Intended Use? Aliquot->Usage InVitro In Vitro (Cells) Usage->InVitro InVivo In Vivo (Mice) Usage->InVivo Dilution Intermediate Dilution Step Dilute 1:10 in Media THEN add to cells InVitro->Dilution Formulation Complex Co-solvent System (DMSO -> PEG300 -> Tween -> Saline) InVivo->Formulation

Figure 1: Decision tree for solubilization and downstream application selection. Note the specific divergence for in vivo vs. in vitro handling.

Frequently Asked Questions (Technical Support)

Category 1: In Vitro (Cell Culture) Issues[1]

Q: I added my DMSO stock directly to the cell media, and I see crystals under the microscope. Why? A: You likely triggered a "solvent shock." When a high-concentration hydrophobic stock (e.g., 50 mM in DMSO) hits an aqueous buffer, the local concentration momentarily exceeds the solubility limit before it can disperse.

  • The Fix: Use an intermediate dilution step. Dilute your stock 1:10 or 1:100 in culture media without cells first, vortex immediately, and then add this pre-diluted mix to your cell plate.

Q: Can I keep the diluted aqueous solution in the fridge for next week's experiment? A: Absolutely not. Cl-amidine contains a reactive chloroacetamidine group. In aqueous solutions (especially at pH > 7), this group undergoes hydrolysis, deactivating the inhibitor.

  • Rule: Aqueous solutions must be prepared fresh and used within 24 hours .

Category 2: In Vivo (Animal Model) Formulation[1][3][4]

Q: I need to dose mice at 50 mg/kg. PBS isn't working. What is the correct vehicle? A: For high-dose animal studies (e.g., sepsis or colitis models), simple PBS will fail. You must use a co-solvent system to maintain solubility and bioavailability.

Recommended Protocol (The "Sandwich" Method): Target Concentration: ~2.5 - 3.0 mg/mL

  • 10% DMSO: Dissolve powder fully in DMSO first.

  • 40% PEG300: Add PEG300 slowly to the DMSO solution. Vortex.

  • 5% Tween-80: Add Tween-80. Vortex.

  • 45% Saline: Add saline last.

    • Critical: If you add saline earlier, the compound will crash out.

Q: The solution precipitates after 20 minutes in the syringe. How do I stop this? A: This indicates you are near the saturation limit or the temperature has dropped.

  • Heat: Warm the solution to 37°C immediately before injection.

  • Cyclodextrins: If the PEG/Tween method fails, switch to 10% DMSO + 90% (20% SBE-β-CD in Saline) . Sulfobutyl ether beta-cyclodextrin encapsulates the hydrophobic tail, vastly improving stability.

Category 3: Storage & Stability[5]

Q: My Cl-amidine powder turned yellow. Is it still good? A: Color change often indicates degradation or moisture absorption (hydrolysis). Check the appearance against the CoA. If it was originally white/off-white and is now yellow/sticky, discard it.

  • Prevention: Always store stock powder with desiccants at -20°C. Warm the vial to room temperature before opening to prevent water condensation from the air condensing on the cold powder.

Advanced Formulation Workflow (In Vivo)

For researchers performing IP or Oral Gavage dosing.

Formulation_Protocol Step1 1. Dissolve Step2 2. Stabilize Step1->Step2 Detail1 10% Volume Anhydrous DMSO (Must be clear) Step1->Detail1 Step3 3. Emulsify Step2->Step3 Detail2 40% Volume PEG300 (Add slowly) Step2->Detail2 Step4 4. Dilute Step3->Step4 Detail3 5% Volume Tween-80 (Vortex well) Step3->Detail3 Detail4 45% Volume Saline (0.9% NaCl) (Add LAST) Step4->Detail4

Figure 2: Step-by-step addition order for in vivo vehicle preparation. Deviating from this order (e.g., adding Saline before PEG) will cause irreversible precipitation.

References

  • Luo, Y., et al. (2006). "Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization."[1] Biochemistry, 45(39), 11727-11736.[1][2] Available at: [Link]

  • Zhao, T., et al. (2016). "Protective effect of Cl-amidine against CLP-induced lethal septic shock in mice." Scientific Reports, 6, 36696.[1] (Demonstrates in vivo efficacy and dosing).[3][4] Available at: [Link]

Sources

How to minimize Cl-amidine cytotoxicity in long-term experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Cl-amidine cytotoxicity in long-term (>24h) experiments. Department: Application Science & Technical Support Document ID: TS-PAD-004 Last Updated: 2024-05-20[1]

Executive Summary & The "Warhead Paradox"

Welcome to the Technical Support Center. If you are observing unexpected cell death in long-term assays using Cl-amidine, you are likely encountering the "Warhead Paradox."

Cl-amidine is a potent, irreversible pan-PAD inhibitor.[1][2] Its mechanism of action relies on a chloroacetamidine warhead —an alkylating group that covalently modifies the active site cysteine (Cys645 in PAD4).[1] While this ensures effective enzymatic inhibition, this same warhead can cause non-specific alkylation of other proteins and mitochondrial stress if the concentration or exposure time exceeds the therapeutic window.[1]

The Goal: To decouple specific PAD inhibition from general alkylating toxicity.

Troubleshooting Modules (FAQs)

Module 1: Dosing & The Therapeutic Window

Q: My cells die after 48 hours at 200 µM. Is this normal? A: Yes. While 200 µM is a standard historical concentration for acute NETosis assays (3–4 hours), it is often cytotoxic in long-term culture (24–72 hours).[1]

  • The Science: Cl-amidine exhibits time-dependent toxicity.[1][3][4] The half-maximal inhibitory concentration (IC50) for PAD4 inhibition is ~5.9 µM (cell-free), but cellular uptake efficiency often necessitates higher doses.[1] However, sustained exposure >100 µM frequently triggers mitochondrial depolarization and apoptosis independent of PAD inhibition.[1]

  • Recommendation: Perform a "Step-Down" Titration. Do not assume the acute dose applies to chronic experiments.[1]

Comparative Data: Efficacy vs. Toxicity Thresholds

Cell TypeEffective Dose (PAD Inhibition)Cytotoxic Threshold (>24h)Recommended Start Range
Neutrophils 200 µM (Short term <4h)N/A (Short lifespan)100–200 µM (Acute only)
Cancer Lines (e.g., U2OS, MCF7) 10–50 µM>50–100 µM5, 10, 20, 50 µM
Primary Fibroblasts 20–100 µM>150 µM20–100 µM
Immune Cells (DCs) 50–100 µM>200 µM25–100 µM
Module 2: The "Pulse-Chase" Strategy

Q: Can I wash the drug out to save the cells? A: Yes, and this is the most effective way to reduce toxicity. [1]

  • The Science: Cl-amidine is an irreversible inhibitor.[1][2] Once it binds to the PAD enzyme, that enzyme is permanently inactivated.[1] You do not need the drug to be present continuously (equilibrium binding) like a reversible inhibitor.[1]

  • The Protocol: Treat cells with a higher dose (e.g., 50–100 µM) for a short "Pulse" (2–6 hours) to knock out existing PAD activity, then wash and replace with drug-free media ("Chase").[1]

  • Benefit: This limits the exposure of cellular machinery to the alkylating warhead, reducing off-target damage, while the PAD inhibition persists until the cell synthesizes new enzyme (protein turnover).[1]

Module 3: Chemical Controls & Specificity

Q: How do I know the cell death isn't just PAD inhibition working? A: You must use a negative structural control, such as F-amidine .[1]

  • The Science: F-amidine is structurally identical to Cl-amidine but contains a fluoroacetamidine group.[1] Fluoride is a much poorer leaving group than chloride, making F-amidine significantly less potent as an alkylating agent and PAD inhibitor in many contexts.[1]

  • Validation Logic:

    • If Cl-amidine kills cells but F-amidine (at same concentration) does not → Toxicity is likely linked to specific PAD inhibition (or Cl-specific off-targets).[1]

    • If both kill cells → You are observing non-specific alkylating toxicity.[1] Reduce dose immediately.

Optimization Workflows

Protocol A: The "Pulse-Chase" Optimization Loop

Use this workflow to determine if you can switch from continuous exposure to pulse dosing.[1]

OptimizationWorkflow Start Start: Long-Term Experiment (>24 Hours) Standard Standard Continuous Treatment (e.g., 100 µM) Start->Standard CheckViability Check Viability at 24/48h (LDH or ATP Assay) Standard->CheckViability ToxicityHigh High Toxicity observed CheckViability->ToxicityHigh <80% Viable ToxicityLow Viability Acceptable CheckViability->ToxicityLow >80% Viable PulseStrategy Switch to PULSE Strategy (Irreversible Binding Advantage) ToxicityHigh->PulseStrategy ExpPulse Treat 6h @ High Dose Wash 2x PBS Incubate in Drug-Free Media PulseStrategy->ExpPulse MeasureEfficacy Measure PAD Activity (Cit-H3 Western or Ammonia) ExpPulse->MeasureEfficacy Success OPTIMAL PROTOCOL: High Potency / Low Toxicity MeasureEfficacy->Success Target Inhibited Fail Loss of Inhibition (Enzyme Turnover too fast) MeasureEfficacy->Fail Target Active ReDose Implement Daily 'Top-Up' (Lower concentration pulse) Fail->ReDose ReDose->MeasureEfficacy

Figure 1: Decision tree for transitioning from continuous exposure to pulse dosing to mitigate off-target cytotoxicity.

Protocol B: Mechanism of Action & Off-Target Risks

Understanding why toxicity occurs helps in designing controls.[1]

Mechanism Drug Cl-Amidine (Chloroacetamidine Warhead) Action1 Irreversible Alkylation Drug->Action1 Action2 Non-specific Alkylation Drug->Action2 High Conc / Long Time Target Target: PAD4 Enzyme (Active Site Cys645) Result1 Inhibition of Citrullination (Therapeutic Effect) Target->Result1 OffTarget Off-Target: Mitochondrial Proteins & General Cysteines Result2 Mitochondrial Depolarization Apoptosis (Toxicity) OffTarget->Result2 Action1->Target Action2->OffTarget

Figure 2: Mechanistic pathway showing how the chloroacetamidine warhead drives both efficacy and toxicity.[1]

Validated Reference Data

Stability in Media

Cl-amidine is relatively unstable in neutral pH media due to hydrolysis and protein binding.[1]

  • Half-life (Media + Serum): ~12–24 hours (estimated functional stability).[1]

  • Implication: If you must use continuous dosing (e.g., for very fast-dividing cells), replenish media daily.[1] However, this increases the cumulative load of alkylating byproducts.[1]

Alternative Compounds

If Cl-amidine toxicity remains unmanageable, consider these alternatives:

  • BB-Cl-Amidine: More cell-permeable and potent, allowing lower concentrations (often 1–10 µM), though it shares the same warhead liability.[1]

  • GSK484: A reversible PAD4-specific inhibitor.[1][5] It does not rely on the chloroacetamidine warhead, significantly reducing alkylating toxicity.[1] Note: As it is reversible, it requires continuous presence in the media.[1]

References

  • Luo, Y., et al. (2006).[1] Inhibitors and probes of the peptidylarginine deiminase family of enzymes.[1][2][3]Nature Chemical Biology .[1] (Describes the synthesis and irreversible mechanism of Cl-amidine).

  • Slack, J. L., et al. (2011).[1][2] Protein arginine deiminase 4: a target for an epigenetic cancer therapy.[1][2]Cellular and Molecular Life Sciences . (Provides cytotoxicity profiles for HL-60 and HT-29 cell lines).

  • Cayman Chemical. (n.d.).[1] Cl-Amidine Product Information Sheet.[1][2] (Standard reference for IC50 values: PAD1=0.8µM, PAD3=6.2µM, PAD4=5.9µM).[1][3][6]

  • Knight, J. S., et al. (2015).[1] Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice.[1]Annals of the Rheumatic Diseases . (Demonstrates in vivo usage and NETosis inhibition).

  • Lewis, H. D., et al. (2015).[1] Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation.[1]Nature Chemical Biology .[1] (Describes GSK484 as a reversible, less toxic alternative).

Sources

Technical Support Center: Optimizing Cl-amidine Treatment Duration

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of Cl-amidine treatment regimens for in vivo efficacy, specifically bridging the gap between its rapid pharmacokinetic clearance and its sustained pharmacodynamic effect.

Executive Summary: The Pharmacokinetic Paradox

The most common failure mode in Cl-amidine studies is a misunderstanding of its Pharmacokinetics (PK) versus Pharmacodynamics (PD) .

  • The Challenge: Cl-amidine has an extremely short plasma half-life (~15 minutes in mice).

  • The Solution: It acts as an irreversible covalent inhibitor .[1][2] It alkylates the active site Cysteine (Cys645) of PAD4. Therefore, efficacy depends on enzyme turnover rate, not just plasma concentration.

  • Optimization Strategy: Dosing frequency must be high enough to inhibit newly synthesized PAD4, but the compound does not need to persist in plasma 24/7.

Part 1: Critical Optimization Parameters (The "When" & "How Long")

Dosing Frequency vs. Plasma Stability

Do not design your regimen based solely on plasma half-life. Because Cl-amidine is a "hit-and-run" inhibitor, daily dosing is often sufficient for chronic models, whereas acute inflammatory models require priming.

ParameterSpecificationScientific Rationale
Plasma Half-Life (

)
~15 min (IV/IP)Rapidly cleared; plasma levels drop below

quickly.
Mechanism of Action Irreversible AlkylationOnce bound, the enzyme is permanently disabled until the cell synthesizes new PAD4.
Recommended Frequency QD (Once Daily) Sufficient to cover daily enzyme turnover in most chronic models (e.g., Colitis).
Acute Loading Dose -1h to -30 min For acute injury (e.g., Sepsis/CLP), you must inhibit the standing pool of PAD4 before the insult.
Duration by Disease Model

The optimal duration varies strictly by the inflammatory kinetics of your specific model.

A. Acute Systemic Inflammation (Sepsis, CLP, Ischemia/Reperfusion)
  • Goal: Prevent the "Cytokine Storm" and initial NETosis burst.

  • Duration: Short-term (24h – 7 Days).

  • Critical Window: The first dose must be administered 30–60 minutes prophylactic to the injury. Post-injury dosing often fails to prevent the initial cascade of Citrullinated Histone H3 (H3cit) release.

  • Protocol: 50 mg/kg SC/IP (Prophylactic) + Daily maintenance.

B. Chronic Autoimmune (DSS Colitis, CIA Arthritis, Lupus)
  • Goal: Break the cycle of inflammation-induced NETosis and subsequent auto-antigen generation.

  • Duration: 14 – 21 Days (or until study endpoint).

  • Critical Window: Daily dosing is required.[3] Missing a single dose allows a "breakthrough" of active PAD4, which can re-seed the inflammatory loop.

  • Protocol: 75 mg/kg IP Daily.[2][3]

Part 2: Troubleshooting Guide (FAQs)

Q1: "I am dosing daily, but I see no reduction in H3cit or NETs. Why?"

Diagnosis: The compound may have hydrolyzed ex vivo. Root Cause: Cl-amidine contains a chloroacetamidine warhead that is susceptible to hydrolysis in aqueous solution, especially at neutral/basic pH or if stored improperly. Corrective Action:

  • Solvent: Dissolve fresh daily in PBS or Saline. Do not store aqueous stocks.

  • pH Check: Ensure the vehicle pH is slightly acidic to neutral (pH 6.0–7.0). Avoid alkaline buffers.

  • Verification: If using DMSO stocks, ensure they are anhydrous and stored at -80°C.

Q2: "Can I use oral gavage (PO) instead of IP/SC?"

Answer: Yes, but bioavailability varies. Technical Insight: Studies in DSS colitis models have demonstrated efficacy with oral gavage at doses ranging from 5 to 75 mg/kg .[2][3] However, IP injection ensures more consistent systemic exposure, bypassing initial gastric hydrolysis. Recommendation: For proof-of-concept, stick to IP (Intraperitoneal) . Switch to PO only for late-stage translational validation.

Q3: "Is Cl-amidine toxic if treated longer than 2 weeks?"

Answer: Generally, no.[2][4] Data: Doses up to 75 mg/kg daily have been administered for >2 weeks in colitis models without overt toxicity (weight loss, lethargy). Caveat: Cl-amidine is a pan-PAD inhibitor (inhibits PAD1-4). Long-term inhibition of PADs in other tissues (e.g., skin, CNS) is a theoretical risk, though rarely observed in standard murine windows.

Part 3: Mechanistic Visualization

Figure 1: The "Hit-and-Run" Inhibition Pathway

This diagram illustrates why the short half-life of Cl-amidine does not preclude efficacy. The drug intercepts the pathway upstream of NETosis.

Cl_Amidine_Mechanism Cl_Amidine Cl-amidine (Drug) PAD4_Active PAD4 Enzyme (Active) Cl_Amidine->PAD4_Active Alkylation (Cys645) PAD4_Inhibited PAD4-Drug Complex (Irreversibly Inactive) PAD4_Active->PAD4_Inhibited Irreversible Histone_Arg Histone H3 (Arginine) PAD4_Active->Histone_Arg Catalyzes PAD4_Inhibited->Histone_Arg Blocked Calcium Ca2+ Influx Calcium->PAD4_Active Activates Histone_Cit Histone H3 (Citrulline) Histone_Arg->Histone_Cit Citrullination Chromatin Chromatin Decondensation Histone_Cit->Chromatin Triggers NETosis NETosis (Disease Pathology) Chromatin->NETosis Leads to

Caption: Cl-amidine irreversibly alkylates PAD4, blocking the conversion of Arginine to Citrulline on Histone H3, thereby preventing chromatin decondensation and NETosis.

Part 4: Standardized Experimental Protocol

Protocol: Prophylactic Treatment in Sepsis (CLP Model)
  • Preparation:

    • Weigh Cl-amidine (hydrochloride salt preferred for stability).[3]

    • Dissolve in sterile PBS to a concentration of 5 mg/mL .

    • Note: Prepare immediately before use.

  • Dosing Calculation:

    • Target Dose: 50 mg/kg .[1]

    • Injection Volume: 10 µL per gram of body weight (e.g., 200 µL for a 20g mouse).

  • Administration (T = -1 Hour):

    • Administer Subcutaneously (SC) or Intraperitoneally (IP) 1 hour prior to Cecal Ligation and Puncture (CLP).

  • Induction: Perform CLP surgery.[1]

  • Maintenance (T = +24h, +48h...):

    • Administer 50 mg/kg daily.

  • Readout (Endpoint):

    • Collect peritoneal lavage fluid.[1]

    • Assay: Western Blot for H3cit (Citrullinated Histone H3) or ELISA for DNA-Histone complexes (NETs).

References

  • Biron, B. M., et al. (2017). Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model.[3] Journal of Innate Immunity.[3] [Link]

  • Chumanevich, A. A., et al. (2011). Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor.[3] American Journal of Physiology-Gastrointestinal and Liver Physiology.[3] [Link]

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation. [Link]

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization.[3] Biochemistry.[3] [Link]

Sources

Addressing the short half-life of Cl-amidine in pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing the short half-life of Cl-amidine in pharmacokinetic studies

Introduction: The "Hit-and-Run" Paradox

Status: Open Ticket Severity: High (Experimental Critical)

Welcome. If you are using Cl-amidine (Chloramidine), you are likely encountering a common frustration: rapid clearance . In murine models, Cl-amidine exhibits a plasma half-life (


) of approximately 15–45 minutes .

However, before you redesign your entire study, understand the mechanism. Cl-amidine is an irreversible inhibitor of Protein Arginine Deiminases (PADs).[1] Unlike reversible inhibitors (which require constant plasma exposure above


), irreversible inhibitors function via a "hit-and-run" mechanism. Once the PAD enzyme is covalently modified, it is permanently disabled until the cell synthesizes new protein.

Therefore, your goal is not necessarily "steady-state" plasma levels, but sufficient peak exposure (Cmax) to saturate the target.

This guide addresses the three critical failure points: Ex Vivo Stability (sample loss), In Vivo Clearance (dosing strategy), and Chemical Selection (when to switch compounds).

Module 1: Diagnostic & Sample Handling (Pre-Analytical)

User Question:

"I spiked mouse plasma with Cl-amidine for a standard curve, but after extraction, my LC-MS signal is negligible or highly variable. Is the compound degrading?"

Root Cause Analysis:

Yes. Cl-amidine contains a reactive chloroacetamidine warhead .[2] In neutral or slightly alkaline pH (like physiological plasma, pH 7.4), this warhead is susceptible to:

  • Hydrolysis: Rapid degradation into inactive byproducts.

  • Cyclization: Spontaneous formation of reaction intermediates.

  • Non-specific Protein Binding: Covalent attachment to plasma albumin, reducing free drug recovery.

The Protocol: Acid Stabilization

You cannot treat Cl-amidine plasma samples like standard small molecules. You must quench the reactivity immediately upon collection.

Step-by-Step Workflow
  • Collection: Collect blood into tubes containing anticoagulant (EDTA or Heparin).

  • Separation: Centrifuge immediately at

    
     (2,000 x g for 10 min) to isolate plasma. Do not let blood sit at room temperature. 
    
  • Stabilization (CRITICAL):

    • Transfer plasma to a fresh tube.

    • Immediately add 10% v/v of 10% Formic Acid (or HCl) to lower the pH to < 4.0.

    • Example: To

      
       plasma, add 
      
      
      
      of 10% Formic Acid.
  • Storage: Snap freeze in liquid nitrogen and store at

    
    .
    

SamplePrep cluster_0 Time Critical (< 15 mins) Blood Whole Blood (EDTA/Heparin) Spin Centrifuge 4°C, 2000xg Blood->Spin Immediate Plasma Isolate Plasma Spin->Plasma Acid ADD ACID (10% Formic Acid) Target pH < 4.0 Plasma->Acid CRITICAL STEP Freeze Snap Freeze -80°C Acid->Freeze

Figure 1: Stabilization workflow to prevent ex vivo hydrolysis of the chloroacetamidine warhead.

Module 2: In Vivo Pharmacokinetics & Dosing Strategy

User Question:

"My efficacy study failed. I dosed 10 mg/kg IP once daily. Given the 15-minute half-life, should I increase the dose or the frequency?"

Technical Insight:

A 15-minute half-life means that after 2 hours, less than 1% of the drug remains in circulation. However, because Cl-amidine is irreversible, the pharmacodynamic (PD) effect (inhibition of Citrullination) lasts longer than the pharmacokinetic (PK) presence.

Optimization Strategy:

  • Increase Frequency: Switch from QD (once daily) to BID (twice daily) or TID (three times daily).

  • Increase Dose: Cl-amidine is relatively well-tolerated. Doses up to 75 mg/kg/day have been used in murine colitis models to achieve efficacy despite rapid clearance [1].

  • Route of Administration: Intraperitoneal (IP) or Subcutaneous (SC) injection often provides a slightly more sustained release profile than IV bolus, which is cleared almost instantly.

Comparative Data: Cl-amidine vs. Derivatives
ParameterCl-amidine (Parent)BB-Cl-amidine (Derivative)
In Vivo Half-life (

)
~0.25 – 0.75 h ~1.75 h
Bioavailability LowImproved (Hydrophobic Biphenyl group)
Cellular Potency (

)

(U2OS cells)

(U2OS cells)
Mechanism Irreversible PAD InhibitionIrreversible PAD Inhibition
Primary Indication Acute Models / Proof of ConceptChronic Models / Cellular Assays

Data Sources: Knight et al. (2013) [2], Causey et al. (2011) [3]

Module 3: Advanced Delivery Systems (The "Fix")

User Question:

"I need to treat for 2 weeks. Daily injections are stressing the animals and causing variability. What are my alternatives?"

Solution A: Encapsulation (Microspheres)

Recent bioengineering efforts have successfully encapsulated Cl-amidine in Poly(3-hydroxybutyrate) [P(3HB)] microspheres .[3]

  • Release Profile: Burst release (~50%) in the first 24h (loading dose), followed by zero-order release for up to 16 days [4].

  • Application: Ideal for chronic inflammatory models (e.g., CIA-induced arthritis) where constant suppression is required.

Solution B: Osmotic Pumps

For standard liquid formulations, ALZET® osmotic pumps are the gold standard for overcoming short


.
  • Solvent: Cl-amidine is soluble in PBS/Saline. Ensure the solution is filtered (0.22

    
    ) to prevent pump clogging.
    
  • Stability: Due to the hydrolytic instability (see Module 1), the pump reservoir must be stable at body temperature (

    
    ) for the duration of the implant. This is risky for Cl-amidine. 
    
  • Recommendation: If using pumps, replace the pump every 3-5 days or use BB-Cl-amidine which has slightly better thermal stability.

Module 4: Chemical Decision Tree

User Question:

"Should I just switch to a different inhibitor?"

Use the decision matrix below to select the correct tool for your biological question.

DecisionTree Start Select Experimental Context InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo Permeability Is Cell Permeability Critical? InVitro->Permeability Duration Study Duration? InVivo->Duration ClAmidine Use Cl-amidine (High conc required: >100uM) Permeability->ClAmidine No (Lysate/Enzyme) BBCl Use BB-Cl-amidine (High potency: ~8uM) Permeability->BBCl Yes (Intact Cells) Acute Acute (< 3 Days) Use Cl-amidine (Daily high dose) Duration->Acute Chronic Chronic (> 1 Week) Use BB-Cl-amidine OR Microsphere Formulation Duration->Chronic

Figure 2: Selection logic for PAD inhibitors based on experimental duration and permeability requirements.

References

  • Chumanevich, A. A., et al. (2011). Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor.[4] American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(6), G929-G938.

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation, 123(7), 2981-2993.

  • Causey, C. P., et al. (2011). The development of BB-Cl-amidine as a peptidylarginine deiminase inhibitor with enhanced cellular uptake and in vivo half-life.[2][5] Journal of Medicinal Chemistry, 54(19), 6919-6935.

  • Hassan, H., et al. (2021). Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres.[3] International Journal of Molecular Sciences, 22(23), 12831.

Sources

Technical Support Center: Strategies for Enhancing Cl-amidine Cellular Uptake

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely observing a discrepancy between the potent enzymatic inhibition of Cl-amidine in cell-free assays and its reduced efficacy in cellular models. This is a known physicochemical limitation, not necessarily an experimental error.

Cl-amidine is a first-generation, irreversible peptidylarginine deiminase (PAD) inhibitor. While it effectively targets PAD4 (


), its high hydrophilicity and charged state at physiological pH create a significant barrier to passive membrane transport. Furthermore, its rapid half-life (

minutes in vivo) complicates longitudinal studies.

This guide outlines three distinct strategies to overcome these barriers: Chemical Modification , Advanced Formulation , and Experimental Optimization .

Part 1: Chemical Modification Strategies (The "Switch" Protocol)

FAQ: Why is my cellular IC50 significantly higher than my biochemical IC50?

A: Cl-amidine possesses a highly polar guanidinium-like group and lacks sufficient lipophilicity to traverse the lipid bilayer efficiently via passive diffusion. In cell-free systems, the drug interacts directly with the enzyme. In cellular assays, the membrane acts as a rate-limiting barrier, requiring significantly higher extracellular concentrations to achieve therapeutic intracellular levels.

Troubleshooting: Switching to Second-Generation Analogs

If your experimental design allows, the most robust solution is to switch to BB-Cl-amidine .

  • What is it? BB-Cl-amidine is a hydrophobically modified analog of Cl-amidine. It replaces the N-terminal benzoyl group with a biphenyl moiety.

  • Why it works: This modification increases lipophilicity, facilitating passive transport across the cell membrane without altering the core warhead mechanism (covalent modification of Cys645 in PAD4).

  • Evidence: In U2OS osteosarcoma cells, BB-Cl-amidine demonstrated an

    
     of 8.8 µM , whereas Cl-amidine required >200 µM  to achieve similar cytotoxicity.
    
Visualizing the Uptake Mechanism

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Cl Cl-amidine (Hydrophilic) Barrier Hydrophobic Barrier Cl->Barrier Repelled/Slow Diffusion BB BB-Cl-amidine (Lipophilic Modification) BB->Barrier Passive Diffusion Target PAD4 Enzyme (Target) Barrier->Target Intracellular Accumulation Effect Inhibition of NET Formation Target->Effect Downstream Signaling

Caption: Comparison of cellular uptake mechanisms. BB-Cl-amidine bypasses the membrane barrier via increased lipophilicity.

Part 2: Formulation Strategy (The "Encapsulate" Protocol)

FAQ: Can I improve Cl-amidine uptake without changing the drug?

A: Yes. If you are restricted to using the parent compound (Cl-amidine), you must protect it from degradation and facilitate its entry using a carrier. Poly(3-hydroxybutyrate) [P(3HB)] microspheres have been validated to encapsulate Cl-amidine, providing sustained release and enhanced uptake via endocytosis rather than passive diffusion.

Protocol: Synthesis of Cl-amidine Loaded P(3HB) Microspheres

validated by Ahmed et al. (2021)

Reagents Required:

  • Poly(3-hydroxybutyrate) (P(3HB))[1][2]

  • Chloroform (Solvent)[3]

  • Polyvinyl alcohol (PVA) (Surfactant)

  • Cl-amidine (Active Ingredient)[1][2][4][5]

Step-by-Step Methodology:

  • Phase 1: Polymer Dissolution

    • Dissolve 0.13 g of P(3HB) in 10 mL of chloroform .

    • Critical Step: Seal in an airtight bottle and stir overnight to ensure complete dissolution. Incomplete dissolution leads to aggregate formation.

  • Phase 2: Drug Loading

    • Prepare the aqueous phase: 40 mL of 1% (w/v) PVA solution .

    • Dissolve 2 mg of Cl-amidine directly into the PVA solution.

    • Note: Unlike hydrophobic drugs loaded into the oil phase, Cl-amidine is hydrophilic and is best stabilized in the aqueous continuous phase during the emulsion, or using a double emulsion (w/o/w) technique if higher loading is required. Standard protocol uses single emulsion with drug in PVA phase for surface/matrix association.

  • Phase 3: Emulsification (Solid-in-Oil-in-Water)

    • Homogenize the P(3HB)/Chloroform solution for 5 minutes .

    • Add the polymer solution drop-wise into the PVA/Cl-amidine aqueous solution while stirring at 600 rpm .

    • Maintain stirring for 4 hours at room temperature to allow solvent evaporation.

  • Phase 4: Collection

    • Centrifuge at 4000 rpm for 10 minutes .

    • Wash the pellet 3x with distilled water to remove excess PVA and non-encapsulated drug.

    • Lyophilize (freeze-dry) the microspheres for storage.

Expected Outcome:

  • Encapsulation Efficiency: ~48%

  • Release Profile: Burst release (~50%) in first 24h, followed by zero-order release up to 16 days.

G cluster_prep Preparation Phase start Start: Raw Materials sol_A Dissolve P(3HB) in Chloroform (Oil Phase) start->sol_A sol_B Dissolve Cl-amidine in 1% PVA (Aqueous Phase) start->sol_B emulsion Emulsification (Drop-wise addition + Stirring 600rpm) sol_A->emulsion sol_B->emulsion evap Solvent Evaporation (4 Hours) emulsion->evap wash Centrifugation & Washing evap->wash final Lyophilized Microspheres (Ready for Assay) wash->final

Caption: Workflow for the synthesis of Cl-amidine loaded P(3HB) microspheres.

Part 3: Experimental Optimization (The "Tweak" Protocol)

FAQ: What concentrations should I use for in vitro screening?

A: Do not rely on cell-free IC50 values. You must account for the "cellular shift."

Data Summary: Potency Shift Table

The following table illustrates the concentration adjustments required when moving from enzymatic assays to cellular models.

CompoundTargetAssay TypePotency (IC50/EC50)Notes
Cl-amidine PAD4Cell-Free (Enzymatic)5.9 µM Direct inhibition.
Cl-amidine PAD4Cellular (U2OS/HL-60)> 200 µM Poor uptake requires high dosing.
BB-Cl-amidine PAD4Cell-Free (Enzymatic)~6.0 µM Retains warhead activity.
BB-Cl-amidine PAD4Cellular (U2OS)8.8 µM ~20x improvement due to uptake.
YJ-2 PAD4Cellular< 1.0 µM Newer generation, high potency.
Troubleshooting: Toxicity vs. Efficacy
  • Issue: High concentrations of Cl-amidine (>200 µM) cause non-specific toxicity unrelated to PAD inhibition.

  • Solution:

    • Serum Reduction: Serum proteins (albumin) can bind hydrophobic drugs, but for hydrophilic Cl-amidine, the issue is often competition or stability. However, reducing FBS to 1-2% during the drug incubation window (4-6 hours) can sometimes enhance free drug availability, provided the cells tolerate the stress.

    • Incubation Time: Cl-amidine is an irreversible inhibitor. Short, high-concentration pulses (e.g., 100 µM for 6 hours) are often more effective and less toxic than long-term (24-48h) incubations, as the target enzyme is permanently inactivated upon binding.

References

  • Knight, J. S., et al. (2014). Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice. Annals of the Rheumatic Diseases. Link

  • Ahmed, D., et al. (2021). Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres.[1][2] International Journal of Molecular Sciences. Link

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry. Link

  • Li, P., et al. (2026). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. MDPI. Link

Sources

Validation & Comparative

Technical Guide: Comparative Profiling of Cl-amidine vs. F-amidine as PAD Inhibitors

[1]

Executive Summary: The Verdict

In the landscape of Protein Arginine Deiminase (PAD) inhibition, Cl-amidine and F-amidine represent the foundational "first-generation" irreversible inhibitors. Both utilize a haloacetamidine warhead to covalently modify the active site cysteine of PAD enzymes.[1]

  • Cl-amidine is the industry standard . While kinetically slower than F-amidine against PAD4 in cell-free systems, it offers a balanced profile of stability, synthetic accessibility, and established efficacy in cellular models (NETosis inhibition). It is the benchmark against which all new PAD inhibitors are measured.

  • F-amidine is the mechanistic probe .[2] It exhibits superior in vitro inactivation kinetics (

    
    ) against PAD4 due to favorable electronic interactions in the active site. However, its translation to cellular derivatives (e.g., BB-F-amidine) has historically shown lower potency compared to chloro-analogs, making it less common for phenotypic screening.
    

Recommendation: Use Cl-amidine for phenotypic assays (NETosis, inflammation models) and general target validation. Use F-amidine for mechanistic structural studies or when exploring structure-activity relationships (SAR) of the warhead reactivity.

Mechanistic Foundation: Haloacetamidine Warheads

Both compounds function as mechanism-based inactivators (suicide inhibitors). They mimic the substrate arginine. The haloacetamidine group acts as a "warhead" that traps the enzyme.

The Mechanism of Inactivation[2]
  • Binding: The inhibitor binds to the PAD active site (mimicking peptidyl-arginine).

  • Nucleophilic Attack: The active site Cysteine (Cys645 in PAD4) attacks the amidine carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Halogen Displacement: The halogen (Cl or F) acts as a leaving group.

  • Thioether Formation: An irreversible covalent bond forms, permanently disabling the enzyme.

Why F-amidine is faster in vitro: Despite fluorine being a poorer leaving group than chlorine in standard organic substitution (

MechanismEnzymeActive PAD4(Cys645-S⁻)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex+ InhibitorInhibitorInhibitor(Cl/F-amidine)Inhibitor->ComplexIntermediateTetrahedralIntermediateComplex->IntermediateNucleophilic AttackLeavingHalogen Release(Cl⁻ / F⁻)Intermediate->LeavingLeaving GroupAdductInactivated Enzyme(Thioether Adduct)Intermediate->AdductIrreversibleAlkylation

Figure 1: Covalent inactivation mechanism of PAD4 by haloacetamidine inhibitors.

Quantitative Performance: Head-to-Head Data

The efficiency of irreversible inhibitors is best described by the second-order rate constant (

Table 1: Kinetic Parameters for PAD4 Inhibition

ParameterCl-amidineF-amidineInterpretation
Warhead ChloroacetamidineFluoroacetamidineF is more electronegative; Cl is a better leaving group.

(PAD4)
~13,300

~21,600

F-amidine is ~1.6x more potent in pure enzyme assays [1].
IC50 (PAD4) 5.9 µM~3.0 µMF-amidine shows slightly higher potency in vitro.
Selectivity Pan-PAD (1, 2, 3, 4)Pan-PAD (1, 2, 3, 4)Both lack strong isozyme selectivity.
Cellular Potency High (Standard)Moderate/HighCl-amidine derivatives often show better cellular uptake [3].

Note: Values are derived from Causey et al. (2011) and Knuckley et al. (2010).

Cellular Efficacy & Applications

While F-amidine wins on kinetic efficiency in a test tube, Cl-amidine dominates biological applications.

Key Applications
  • NETosis Inhibition: Cl-amidine is the gold standard for blocking Neutrophil Extracellular Trap (NET) formation. It prevents the hypercitrullination of Histone H3, a prerequisite for chromatin decondensation.

  • Cancer & Autoimmunity: Both compounds have been used to validate PADs in colitis, RA (Rheumatoid Arthritis), and breast cancer models.

  • Bioavailability Limitations: Both first-generation compounds have short half-lives and poor bioavailability in vivo. This led to the development of BB-Cl-amidine (biphenyl-benzimidazole derivative), which significantly improved cellular retention. Interestingly, the fluoro version of the second-generation inhibitor (BB-F-amidine) was less potent than BB-Cl-amidine, reinforcing the preference for the chloro-warhead in advanced drug design [3].

Experimental Protocols
Protocol A: In Vitro PAD4 Inhibition Assay (Colorimetric)

Use this to determine IC50 values.

Reagents:

  • Recombinant human PAD4 enzyme.[3][4]

  • Substrate: BAEE (N-α-benzoyl-L-arginine ethyl ester) or colorimetric substrate (e.g., Z-Arg-AMC).

  • Inhibitor: Cl-amidine or F-amidine (dissolved in DMSO).[5]

  • Buffer: 50 mM HEPES (pH 7.6), 2 mM DTT, 10 mM CaCl₂.

Workflow:

  • Preparation: Dilute PAD4 enzyme to 0.2 µM in assay buffer.

  • Pre-incubation: Add inhibitor (varying concentrations: 0.1 – 100 µM) to enzyme. Incubate for 15 minutes at 37°C. Note: Because these are irreversible inhibitors, potency is time-dependent. Keep pre-incubation constant.

  • Activation: Add Calcium (10 mM final) and Substrate (Z-Arg-AMC, 100 µM).

  • Reaction: Incubate for 30 minutes at 37°C.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm) for AMC release.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

Protocol B: Cellular NETosis Inhibition Assay

Use this to validate target engagement in live neutrophils.

Reagents:

  • Freshly isolated human neutrophils.

  • Stimulant: PMA (100 nM) or Calcium Ionophore (A23187).

  • Inhibitor: Cl-amidine (use 10–200 µM).

  • Detection: Sytox Green (cell-impermeable DNA dye).

Workflow:

  • Seeding: Plate neutrophils (1x10⁵ cells/well) in a black 96-well plate.

  • Treatment: Add Cl-amidine or F-amidine.[6] Incubate for 30–60 minutes before stimulation to allow cell entry and enzyme inactivation.

  • Stimulation: Add PMA (100 nM) to induce NETosis.

  • Incubation: Incubate for 3–4 hours at 37°C / 5% CO₂.

  • Staining: Add Sytox Green (5 µM final).

  • Quantification: Measure fluorescence (Ex 485nm / Em 525nm). High fluorescence = High NETosis (Extracellular DNA).

  • Validation: Perform Western Blot on lysates for Citrullinated Histone H3 (Cit-H3) . A decrease in Cit-H3 confirms PAD4 inhibition.

Workflowcluster_readoutDual ReadoutStep1Neutrophil IsolationStep2Inhibitor Pre-treatment(Cl-amidine / 30-60 min)Step1->Step2Step3Stimulation(PMA / Calcium Ionophore)Step2->Step3Step4NETosis Induction(3-4 Hours)Step3->Step4Readout1Supernatant/Plate:Sytox Green (Extracellular DNA)Step4->Readout1Readout2Lysate:Western Blot (Cit-H3)Step4->Readout2

Figure 2: Experimental workflow for assessing PAD inhibition in cellular NETosis models.

References
  • Causey, C. P., et al. (2011). The development of haloacetamidine-based PAD inhibitors. Journal of Medicinal Chemistry, 54(19), 6919–6935.

  • Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3. Biochemistry, 49(23), 4852–4863.

  • Knight, J. S., et al. (2015). Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone mice. Annals of the Rheumatic Diseases, 74(12), 2199–2206.

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry, 45(39), 11727–11736.

Comparison Guide: Cross-Validation of Cl-amidine Pharmacological Inhibition vs. siRNA-Mediated PAD Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of therapeutics targeting Protein Arginine Deiminases (PADs), relying solely on small molecule inhibitors like Cl-amidine can lead to misinterpretation of data due to potential off-target effects or lack of isoform specificity. Conversely, genetic knockdown (siRNA) offers high specificity but lacks the temporal resolution of chemical inhibition.

This guide provides a rigorous framework for cross-validating Cl-amidine efficacy using siRNA-mediated knockdown. It is designed for researchers investigating citrullination-dependent pathways in oncology, autoimmunity (NETosis), and inflammatory diseases. By triangulating data from these two distinct modalities, investigators can distinguish bona fide PAD-dependent phenotypes from experimental artifacts.

Mechanistic Divergence: Chemical vs. Genetic Silencing

To interpret cross-validation data, one must first understand the distinct mechanisms of action.

Cl-amidine: The Chemical Probe

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is an irreversible, pan-PAD inhibitor.[1][2]

  • Mechanism: It functions as a substrate analogue. The chloroacetamidine group acts as an electrophilic warhead, launching a nucleophilic attack on the active site cysteine (e.g., Cys645 in PAD4). This forms a stable thioether adduct, permanently disabling the enzyme.

  • Scope: It inhibits PAD1, PAD2, PAD3, and PAD4 with varying potency (IC50 range: 0.8 µM – 6 µM).[1][3]

  • Kinetics: Rapid onset (minutes to hours).

  • Limitation: Being a pan-inhibitor, it cannot distinguish which PAD isoform is driving the phenotype. It also carries the risk of off-target alkylation of other thiol-containing enzymes.

siRNA: The Genetic Scalpel

Small Interfering RNA (siRNA) utilizes the cell's endogenous RNA interference (RNAi) machinery.

  • Mechanism: Synthetic siRNA duplexes are loaded into the RNA-induced silencing complex (RISC). The guide strand directs RISC to complementary PAD mRNA, leading to its cleavage and degradation.

  • Scope: Highly specific. Can target PADI4 without affecting PADI2, allowing for isoform deconvolution.

  • Kinetics: Slow onset. Requires 24–72 hours for existing protein turnover.

  • Limitation: Incomplete knockdown (hypomorphs) and potential off-target effects via "seed region" complementarity to unintended mRNAs.

Visualization of Mechanisms

MechanismComparison cluster_Chem Pharmacological (Cl-amidine) cluster_Gen Genetic (siRNA) Cl_Amidine Cl-amidine (Small Molecule) PAD_Active Active PAD Enzyme (Cys645) Cl_Amidine->PAD_Active Binds Active Site Inhibition Irreversible Alkylation (Thioether Bond) PAD_Active->Inhibition Nucleophilic Attack Outcome_Chem Rapid Enzymatic Inactivation Inhibition->Outcome_Chem siRNA siRNA Duplex RISC RISC Complex siRNA->RISC Loading mRNA PAD mRNA RISC->mRNA Targeting Outcome_Gen Translation Block (Slow Protein Depletion) mRNA->Outcome_Gen Degradation

Figure 1: Mechanistic comparison of irreversible chemical inhibition (Cl-amidine) versus post-transcriptional gene silencing (siRNA).

Comparative Analysis Matrix

FeatureCl-amidine (Inhibitor)siRNA (Knockdown)
Target Specificity Low (Pan-PAD) . Inhibits PAD1, 2, 3, 4.High . Isoform-specific (e.g., PAD4 only).
Onset of Action Fast . Blocks activity within minutes/hours.Slow . Requires 24–72h for protein turnover.
Duration Dependent on drug half-life and re-synthesis.Transient (3–7 days) unless shRNA is used.
Primary Artifacts Toxicity at high doses (>200 µM); Alkylation of non-PAD thiols.Off-target gene silencing; Transfection toxicity.
Best Use Case Acute functional assays (e.g., NETosis induction).Validating protein dependency and isoform role.

Experimental Design for Cross-Validation

To rigorously validate a PAD-dependent effect, you must run parallel experimental arms. The goal is to demonstrate phenotypic concordance .

The "Four-Arm" Strategy

Design your plate layout to include these four core conditions:

  • Negative Control (Genetic): Scramble siRNA transfection.

  • Positive Control (Genetic): PAD-specific siRNA (e.g., PADI4).

  • Vehicle Control (Chemical): DMSO/PBS treatment (matched to Cl-amidine solvent).

  • Test Arm (Chemical): Cl-amidine treatment.

Protocol: siRNA Transfection (Genetic Arm)

Objective: Achieve >70% depletion of PAD protein.

  • Seeding: Seed cells (e.g., HL-60, MCF-7) to reach 30–50% confluency.

  • Preparation: Mix PAD4-specific siRNA (target sequence usually in exon 2 or 3) with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.

    • Recommended Concentration: 10–50 nM siRNA final concentration.[4]

  • Incubation: Incubate complex for 15 minutes at room temperature.

  • Transfection: Add complex to cells.[5] Incubate for 48–72 hours .

    • Critical Step: Verify knockdown efficiency via Western Blot (not just qPCR, as protein stability varies).

Protocol: Cl-amidine Treatment (Chemical Arm)

Objective: Inhibit enzymatic activity without inducing non-specific apoptosis.

  • Preparation: Reconstitute Cl-amidine (hydrochloride salt) in DMSO or PBS. Store stocks at -20°C.

  • Dosing: Treat cells with Cl-amidine.[1]

    • Dose Range: 5 µM – 200 µM. (Note: >100 µM can be toxic in sensitive lines; perform a kill-curve first).

    • Timing: For NETosis assays: 1–4 hours pre-stimulation. For signaling/apoptosis: 24 hours.[1]

  • Control: Treat parallel wells with equivalent volume of Vehicle.

Data Interpretation & Troubleshooting

How to interpret the data when comparing the two methods.

Concordance (The "Gold Standard")
  • Observation: Both Cl-amidine and siRNA reduce the phenotype (e.g., decreased H3-Citrullination or reduced cell migration) to similar extents compared to their controls.

Discordance Type I: Chemical Effect Only
  • Observation: Cl-amidine shows a strong effect, but siRNA knockdown has no effect.

  • Causes:

    • Off-target toxicity: Cl-amidine is killing cells or inhibiting another enzyme.

    • Wrong Isoform: You knocked down PAD4, but Cl-amidine is inhibiting PAD2, which is actually driving the phenotype.

    • Incomplete Knockdown: 30% residual protein might be enough to sustain function.

Discordance Type II: Genetic Effect Only
  • Observation: siRNA works, but Cl-amidine does not.

  • Causes:

    • Poor Permeability: The drug isn't entering the cell effectively.

    • Competition: Intracellular calcium or substrate levels are outcompeting the inhibitor.

    • Scaffold Function: The PAD protein has a structural role (protein-protein interaction) independent of its catalytic activity. siRNA removes the protein (structure + function), while Cl-amidine only blocks catalysis.

Decision Logic Visualization

InterpretationLogic Start Compare Phenotypes Concordant Both Methods Show Similar Effect Start->Concordant Discordant_Chem Only Cl-amidine Works Start->Discordant_Chem Discordant_Gen Only siRNA Works Start->Discordant_Gen Result_Valid Validated On-Target PAD Effect Concordant->Result_Valid Result_OffTarget Potential Off-Target or Wrong Isoform Discordant_Chem->Result_OffTarget Check other isoforms Result_Scaffold Potential Scaffold Function or Drug Resistance Discordant_Gen->Result_Scaffold Check catalytic dead mutant

Figure 2: Decision tree for interpreting cross-validation data between pharmacological and genetic PAD inhibition.

References

  • Knuckley, B., et al. (2010).[3] Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3.[3] Biochemistry.[3]

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry.[3]

  • Cusick, M.F., et al. (2012). Cl-amidine: a novel peptidylarginine deiminase inhibitor treats murine colitis.[1][6] Journal of Immunology.

  • Wang, Y., et al. (2012). Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation. Journal of Cell Biology.

  • Chumanevich, A.A., et al. (2011). Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor.[1][6] American Journal of Physiology-Gastrointestinal and Liver Physiology.

Sources

How does the potency of Cl-amidine compare across different PAD isozymes?

[1][2]

Executive Summary

Cl-amidine (



PAD1 > PAD4 >> PAD3 > PAD2

For researchers, this implies that Cl-amidine is an excellent probe for PAD1 and PAD4 but requires significantly higher concentrations to inhibit PAD2, often leading to off-target effects before PAD2 is fully silenced. This guide details the kinetic parameters (

Mechanism of Inactivation

Cl-amidine functions as a substrate analogue. It mimics the arginine side chain of the natural substrate but contains a reactive chloroacetamidine warhead.[1]

  • Binding: The benzoyl and ornithine backbone facilitate reversible binding (

    
    ) to the active site cleft.
    
  • Inactivation: The active site cysteine (e.g., Cys645 in PAD4) attacks the amidine carbon, displacing the chloride ion. This forms a stable thioether adduct, irreversibly inactivating the enzyme (

    
    ).
    
Structural Selectivity Basis

The variation in potency across isozymes is driven by the structural topography of the active site cleft.

  • PAD4/PAD1: The active site cleft accommodates the benzoyl group and the aliphatic chain of Cl-amidine favorably, positioning the warhead for rapid nucleophilic attack.

  • PAD2: The active site channel of PAD2 is structurally distinct, resulting in a suboptimal fit for the Cl-amidine scaffold. This manifests as a significantly lower rate of inactivation (

    
    ), necessitating the development of specific inhibitors like AFM-30a.
    

Mechanismcluster_0Reversible Binding (KI)cluster_1Irreversible Inactivation (kinact)EnzymePAD Enzyme(Active Site Cys-SH)ComplexMichaelis Complex(E·I)Enzyme->ComplexInhibitorCl-amidine(Cl-Acetamidine Warhead)Inhibitor->ComplexTransitionNucleophilic Attack(S- displaces Cl-)Complex->TransitionAlignmentAdductCovalent Adduct(Enzyme-S-Amidine)Transition->AdductAlkylationLeavingLeaving Group(Cl-)Transition->Leaving

Figure 1: Mechanism of Irreversible Inactivation by Cl-amidine.

Comparative Potency Analysis

The most accurate metric for irreversible inhibitors is the second-order rate constant of inactivation,


Table 1: Kinetic Parameters of Cl-amidine Across Isozymes

Note: Values are approximate and derived from consolidated literature (see References).

IsozymePotency Rank

(

)
Relative EfficacyClinical/Research Implication
PAD1 High ~37,000100%Highly effective. Primary target in skin physiology studies.
PAD4 High ~13,000~35%Highly effective. Standard probe for NETosis and RA studies.
PAD3 Moderate ~33<1%Weak inhibition. Requires high concentrations.
PAD2 Low ~20<0.1%Ineffective at selective doses. Use PAD2-specific probes (AFM-30a) instead.

*Note: PAD2 and PAD3 values are frequently reported in



Table 2: Cl-amidine vs. Alternative Probes

To ensure experimental rigor, choose the inhibitor that matches your specific isozyme target.

InhibitorTypeTarget ProfileKey Advantage over Cl-amidine
Cl-amidine IrreversiblePan-PAD (Bias: 1/4)Well-characterized benchmark; extensive historical data.
BB-Cl-amidine IrreversiblePan-PAD (Bias: 1/4)Cell Permeability. ~20x more potent in cellular assays due to hydrophobic biphenyl backbone.[2]
GSK484 ReversiblePAD4 SelectiveSelectivity. Does not inhibit PAD1/2/3. Prevents off-target calcium sensitization.
AFM-30a IrreversiblePAD2 SelectivePAD2 Potency. Fills the gap where Cl-amidine fails.
D-Cl-amidine IrreversiblePAD1 SelectivePAD1 Specificity. The enantiomer of Cl-amidine; avoids PAD4 inhibition.

Experimental Protocol: Determining

To validate the potency of Cl-amidine or its analogs in your specific assay conditions, use the following discontinuous kinetic protocol. This method avoids artifacts common in continuous assays with high background absorbance.

Workflow Visualization

ProtocolStep11. IncubationEnzyme + Inhibitor (Var. Conc.)Time: 0 - 30 minStep22. Aliquot RemovalAt specific time points (t)Step1->Step2Step33. Dilution into Substrate(BAEE or Histone H3)High [S] to compete off reversible bindingStep2->Step3Step44. Measure Activity(Colorimetric Citrulline Assay)Step3->Step4Step55. Data FittingPlot ln(Residual Activity) vs TimeGet k_obsStep4->Step5Step66. Calculate ConstantsPlot k_obs vs [I]Fit to Hyperbolic EquationStep5->Step6

Figure 2: Discontinuous Kinetic Assay Workflow.

Detailed Methodology

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl

    
    , 0.25 mM DTT.
    
  • Substrate: Benzoyl-Arginine-Ethyl-Ester (BAEE).

  • Color Reagent: 95% H

    
    SO
    
    
    / H
    
    
    PO
    
    
    mix with diacetyl monoxime (DAMO) and antipyrine.

Step-by-Step:

  • Pre-incubation: Incubate PAD enzyme (approx. 0.2

    
    M) with varying concentrations of Cl-amidine (0, 0.5, 1, 2, 5, 10 
    
    
    M) at 37°C.
  • Time Points: At intervals (e.g., 0, 2, 5, 10, 20 min), remove an aliquot.

  • Reaction: Immediately dilute the aliquot 1:10 into the Substrate Solution (10 mM BAEE) to stop further inhibition and start the citrullination reaction. Incubate for 15–30 min.

  • Quench & Develop: Stop the reaction with the Color Reagent and boil at 95°C for 30 min.

  • Read: Measure Absorbance at 464 nm.

Calculation:

  • Determine the pseudo-first-order rate constant (

    
    ) for each inhibitor concentration by plotting 
    
    
    vs. time. The slope is
    
    
    .
  • Plot

    
     vs. [Inhibitor].
    
  • Fit to the equation:

    
    [3]
    
    • If the plot is linear (no saturation),

      
      , and the slope represents 
      
      
      .

References

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry.

  • Causey, C. P., et al. (2011). The development of haloacetamidine-based PAD inhibitors. Journal of Medicinal Chemistry.

  • Lewis, H. D., et al. (2015). Inhibition of PAD4 attenuates inflammatory arthritis. Nature Chemical Biology.

  • Muth, A., et al. (2017). Development of a Selective Inhibitor of Protein Arginine Deiminase 2.[4] Journal of Medicinal Chemistry.

  • Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Biochemistry.

A comparative study of Cl-amidine's effect on different cancer cell types.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cl-amidine (Chloramidine) serves as a foundational tool compound in epigenetic research, functioning as an irreversible, pan-isozyme inhibitor of Peptidylarginine Deiminases (PADs). While it established the therapeutic potential of PAD inhibition—particularly PAD4—in oncology, its application is nuanced by bioavailability limitations and isozyme promiscuity.

This guide objectively compares Cl-amidine against next-generation derivatives (BB-Cl-amidine, GSK484) and details its specific efficacy profiles in Breast (MCF-7/MDA-MB-231), Colon (HCT116), and Leukemic (HL-60) models.

Key Takeaway: Cl-amidine remains the gold standard for in vitro proof-of-concept studies regarding histone citrullination (H3Cit) and NETosis. However, for cellular potency and in vivo stability, second-generation inhibitors like BB-Cl-amidine are statistically superior.

Mechanistic Foundation: The Citrullination Switch

To interpret the comparative data, one must understand the specific molecular event Cl-amidine disrupts: Hypercitrullination .

PAD enzymes convert Arginine (positively charged) to Citrulline (neutral).[1] In cancer, PAD4 is often overexpressed, leading to:

  • Epigenetic Repression: Citrullination of Histone H3 (H3R2/H3R8/H3R17) alters chromatin structure.

  • p53 Suppression: PAD4 directly citrullinates p53, inhibiting its tumor-suppressor function.[2]

  • NETosis: In leukemic and immune cells, hypercitrullination drives chromatin decondensation and the release of Neutrophil Extracellular Traps (NETs), promoting metastasis.

Figure 1: Mechanism of Action & Downstream Effects

PAD_Pathway Calcium Intracellular Ca2+ Influx PAD4 PAD4 Activation Calcium->PAD4 Activates Substrate Substrate: Histone H3 / p53 PAD4->Substrate Targets Cl_Amidine Cl-amidine (Covalent Inhibition) Cl_Amidine->PAD4 Irreversibly Blocks Citrullination Citrullination (Arg -> Cit) Substrate->Citrullination Catalysis Outcome1 Chromatin Decondensation (NETosis) Citrullination->Outcome1 Outcome2 p53 Repression (Tumor Survival) Citrullination->Outcome2

Caption: Cl-amidine covalently binds the PAD4 active site, preventing the conversion of Arginine to Citrulline, thereby restoring p53 activity and blocking chromatin decondensation.

Comparative Analysis: Cl-amidine vs. Alternatives

While Cl-amidine is effective, it is a first-generation molecule. The following data compares it with the more hydrophobic BB-Cl-amidine and the highly selective GSK484 .

Table 1: Inhibitor Profile Comparison
FeatureCl-amidine BB-Cl-amidine GSK484
Type Irreversible Pan-PAD InhibitorIrreversible Pan-PAD InhibitorReversible PAD4-Specific
Target Isozymes PAD1, PAD3, PAD4PAD1, PAD3, PAD4PAD4 (High Selectivity)
Enzymatic IC50 (PAD4) ~5.9 µM~5.9 µM~0.05 µM
Cellular Potency Low (Hydrophilic/Charged)High (Increased Lipophilicity)Moderate
In Vivo Half-Life Short (~15-45 min)ExtendedExtended
Primary Utility In vitro mechanistic validationIn vivo models & cellular assaysIsozyme-specific studies
Cell-Type Specific Efficacy

The cytotoxicity of Cl-amidine varies drastically by tissue origin due to differential PAD expression levels.

A. Breast Cancer (MCF-7 / MDA-MB-231)
  • Observation: High sensitivity.

  • Data: Cl-amidine treatment (0.05–1 µM range in sensitive sub-clones, up to 200 µM in resistant models) reduces cell viability.

  • Mechanism: PAD4 is induced by estrogen receptor signaling in MCF-7.[3] Inhibition restores p53-mediated apoptosis.

  • Comparative Note: BB-Cl-amidine shows ~20x higher potency in these lines due to better membrane penetration.

B. Colon Cancer (HCT116)
  • Observation: Moderate sensitivity; p53-dependent.

  • Data: IC50 typically ranges between 50–100 µM in viability assays.

  • Mechanism: Cl-amidine induces cell cycle arrest (G1 phase) by upregulating p21 via the p53 pathway.

  • Critical Insight: In p53-null HCT116 cells, Cl-amidine efficacy is significantly reduced, confirming the mechanism of action.

C. Leukemia (HL-60) & Neutrophils
  • Observation: High functional impact (NETosis).

  • Data: Cl-amidine (200 µM) effectively blocks PMA-induced NET formation.

  • Mechanism: Prevents the hypercitrullination of H3 required for nuclear swelling and DNA release.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls to validate PAD inhibition.

Protocol A: Cellular Inhibition & Viability Assay

Objective: Determine IC50 and validate target engagement.

  • Seeding: Plate cells (e.g., U2OS or HCT116) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Preparation: Dissolve Cl-amidine in DMSO. Critical: Final DMSO concentration must be <0.1% to avoid vehicle toxicity.

  • Treatment:

    • Dose range: 0, 10, 25, 50, 100, 200 µM.

    • Control: Vehicle (DMSO) only.

    • Positive Control: Doxorubicin (for apoptosis) or GSK484 (for PAD4 specificity).

  • Incubation: 24 to 48 hours.

  • Readout: CCK-8 or CellTiter-Glo (ATP quantification).

    • Validation: If IC50 > 200 µM, consider using BB-Cl-amidine or checking PAD4 expression levels via Western Blot.

Protocol B: Western Blot for H3Cit (Biomarker Verification)

Objective: Confirm that cell death is linked to PAD inhibition (reduced Citrullination) rather than off-target toxicity.

Figure 2: Biomarker Validation Workflow

WB_Protocol Step1 Cell Treatment (Cl-amidine 100µM, 24h) Step2 Acid Extraction (Histone Enrichment) Step1->Step2 Harvest Step3 SDS-PAGE (15% Gel) Step2->Step3 Load 5µg Step4 Primary Ab: Anti-H3Cit (R2/R8/R17) Step3->Step4 Blot Step5 Normalization: Total H3 Step4->Step5 Validate

Caption: Workflow for detecting Histone H3 Citrullination. Acid extraction is preferred over whole cell lysis to enrich histone fraction.

Detailed Steps:

  • Lysis: Use Histone Extraction Kit or acid extraction (0.2N HCl) to isolate histones. Whole cell lysates often yield poor histone resolution.

  • Antibody Selection: Use Anti-Histone H3 (citrulline R2 + R8 + R17) [Abcam ab5103 or equivalent].

  • Normalization: You must blot for Total Histone H3. GAPDH/Actin are cytoplasmic and poor loading controls for histone extraction.

  • Success Criteria: A dose-dependent decrease in H3Cit band intensity relative to Total H3 indicates successful on-target PAD inhibition.

Critical Analysis & Limitations

Bioavailability & Half-Life

Cl-amidine contains a haloacetamidine warhead.[4] While potent against the enzyme, it is highly hydrophilic.

  • Impact: Poor cell membrane permeability requires high concentrations (often >50 µM) to achieve intracellular inhibition.

  • In Vivo: Rapid clearance (t1/2 ~15-45 mins) necessitates continuous infusion or osmotic pumps for animal studies. Recommendation: Use BB-Cl-amidine for animal models.[4]

Selectivity

Cl-amidine is a pan-PAD inhibitor .[2][4][5]

  • Impact: It inhibits PAD1, PAD3, and PAD4.[6][7]

  • Consequence: If your study specifically aims to implicate PAD4 in a phenotype (e.g., NETosis), you must validate with PAD4-knockdown cells or the selective inhibitor GSK484 to rule out PAD1/3 contributions.

Chemical Instability

The chloroacetamidine group is reactive.

  • Storage: Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.

  • Media Stability: Cl-amidine degrades in culture media over time (24h+). For long-term assays, replenish media containing fresh inhibitor every 24 hours.

References

  • Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry. Link

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation. Link

  • Cui, X., et al. (2011). Protein arginine deiminase 4: a target for an epigenetic cancer therapy. Cellular and Molecular Life Sciences. Link

  • Witalison, E. E., et al. (2015). Molecular targeting of protein arginine deiminases to suppress colitis and prevent colon cancer. Oncotarget. Link

  • Lewis, H. D., et al. (2015). Inhibition of PAD4 attenuates NET formation and delays onset of collagen-induced arthritis. Nature Chemical Biology. Link

  • Wang, Y., et al. (2012). Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity. Journal of Biological Chemistry. Link

Sources

Publish Comparison Guide: Synergistic Effects of Cl-amidine in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a first-in-class, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), with highest potency against PAD4. While originally developed to study autoimmune pathologies like rheumatoid arthritis, Cl-amidine has emerged as a critical tool compound in oncology. Its primary mechanism—blocking protein citrullination and Neutrophil Extracellular Trap (NET) formation—addresses a distinct axis of tumor progression: the tumor microenvironment (TME) and immune exclusion.

This guide evaluates the synergistic potential of Cl-amidine when combined with standard-of-care agents. Unlike monotherapies that often hit a ceiling of efficacy due to compensatory signaling, Cl-amidine combinations exploit "orthogonal" mechanisms—simultaneously attacking tumor cell proliferation and the protective stromal shield.

Key Synergies Identified:

  • Chemotherapy (Rapamycin/Gemcitabine): Restores p53 signaling and sensitizes drug-resistant cells.

  • Immunotherapy (PD-1 Blockade): Dismantles the physical NET barrier, converting "cold" tumors to "hot."

  • Epigenetic Modulators (HDAC Inhibitors): Enhances chromatin accessibility and apoptosis.

Mechanistic Foundation: Why Synergy Occurs

To understand why Cl-amidine synergizes with other drugs, one must look at the downstream effects of PAD4 inhibition. PAD4 drives the conversion of arginine to citrulline on histones (H3, H4), leading to chromatin decondensation. This process is the prerequisite for NETosis (cell death releasing DNA webs) and epigenetic gene silencing.

DOT Diagram 1: Mechanism of Cl-amidine Synergy

The following diagram illustrates how Cl-amidine inhibition of PAD4 unlocks pathways for Chemotherapy and Immunotherapy.

Cl_Amidine_Synergy Cl_Amidine Cl-amidine PAD4 PAD4 Enzyme Cl_Amidine->PAD4 Irreversible Inhibition Citrullination Histone Citrullination (H3Cit) Cl_Amidine->Citrullination Blocks PAD4->Citrullination Catalyzes Chromatin Chromatin Decondensation Citrullination->Chromatin NETosis NETosis (Neutrophil Extracellular Traps) Immune_Exclusion Immune Exclusion (T-cells blocked) NETosis->Immune_Exclusion Physical Barrier Chromatin->NETosis Gene_Silencing p53 Pathway Suppression Chromatin->Gene_Silencing PD1_Synergy Synergy with PD-1 Blockade Immune_Exclusion->PD1_Synergy Reversal allows T-cell infiltration Chemo_Synergy Synergy with Rapamycin/Gemcitabine Gene_Silencing->Chemo_Synergy Reversal restores p53 apoptosis

Figure 1: Cl-amidine blocks the PAD4-Citrullination axis. By preventing NETosis, it removes the physical barrier excluding T-cells (enhancing PD-1 efficacy). By reversing chromatin decondensation, it re-activates tumor suppressor genes like p53 (enhancing chemotherapy efficacy).

Comparative Analysis of Synergistic Combinations

A. Cl-amidine + mTOR Inhibitors (Rapamycin)

Target Indication: Ovarian Cancer (Endometrioid Adenocarcinoma), Breast Cancer.

In ovarian cancer models, PAD4 is frequently overexpressed, correlating with malignancy.[1] Rapamycin (an mTOR inhibitor) is effective but often induces resistance via feedback loops.

  • Synergy Mechanism: Cl-amidine treatment upregulates p53 and p21 (CDKN1A), tumor suppressors that are often silenced in aggressive tumors. This sensitizes the cells to Rapamycin-induced apoptosis.

  • Performance:

    • Monotherapy (Cl-amidine): ~70% cell death.[1]

    • Combination: ~90% cell death.[1]

    • Synergy Score: FIC Index < 0.5 (Strong Synergy).

B. Cl-amidine + Immune Checkpoint Blockade (anti-PD-1)

Target Indication: Melanoma, Non-Small Cell Lung Cancer (NSCLC).

Tumors often recruit neutrophils that undergo NETosis, forming a "shield" around the tumor that physically blocks Cytotoxic T-Lymphocytes (CTLs) from entering.

  • Synergy Mechanism: Cl-amidine inhibits NET formation in the TME. This "clears the battlefield," allowing anti-PD-1 antibodies to effectively engage T-cells and for those T-cells to infiltrate the tumor core.

  • Performance:

    • Outcome: Significant reduction in tumor volume compared to anti-PD-1 monotherapy.[2]

    • Key Biomarker: Reduction in H3cit levels in the tumor bed; increased CD8+ T-cell infiltration.

C. Cl-amidine + Chemotherapy (Gemcitabine/Doxorubicin)

Target Indication: Pancreatic Ductal Adenocarcinoma (PDAC), Breast Cancer.

PDAC is characterized by a dense stroma and high resistance to Gemcitabine.

  • Synergy Mechanism: PAD inhibition reduces the release of Extracellular Vesicles (EVs) that carry pro-oncogenic microRNAs (e.g., miR-21). It also alters the stromal density, improving drug perfusion.

  • Performance:

    • Outcome: Reduced invasion and proliferation; sensitization of resistant cell lines (e.g., Panc-1).

Summary Data Table
Combination PairPrimary MechanismTarget Cancer TypeKey Experimental OutcomeInteraction Type
Cl-amidine + Rapamycin p53/p21 upregulation; mTOR inhibitionOvarian, BreastCell death increased from 70% to 90%Synergistic (FIC < 0.5)
Cl-amidine + anti-PD-1 NETosis blockade; T-cell infiltrationMelanoma, LungReversal of immune exclusion; Tumor regressionSynergistic
Cl-amidine + Gemcitabine EV modulation; Stromal remodelingPancreatic (PDAC)Reduced invasion; Sensitization of resistant cellsAdditive/Synergistic
Cl-amidine + SAHA Chromatin remodeling (HDAC + PAD inhibition)Sarcoma, LeukemiaEnhanced apoptosis via TRAIL pathwayAdditive

Experimental Protocols for Validating Synergy

To scientifically validate these combinations in your own lab, use the following self-validating protocols.

Protocol 1: The Checkerboard Assay (In Vitro)

This is the gold standard for quantifying synergy using the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • Cancer cell line (e.g., SKOV3 for ovarian).

  • Cl-amidine (dissolved in DMSO, stored at -20°C).

  • Secondary Drug (e.g., Rapamycin).

  • 96-well culture plates.

  • Cell viability reagent (MTT or CellTiter-Glo).

Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well. Incubate 24h.

  • Matrix Design:

    • X-axis: Serial dilutions of Cl-amidine (e.g., 0, 10, 20, 40, 80, 160 µM).

    • Y-axis: Serial dilutions of Rapamycin (e.g., 0, 10, 100, 1000 nM).

  • Treatment: Treat cells for 48–72 hours.

  • Readout: Add viability reagent and read absorbance/luminescence.

  • Calculation: Calculate FIC for each well with >50% inhibition.

FIC Formula:



Interpretation:

  • FIC ≤ 0.5: Synergism[1]

  • 0.5 < FIC ≤ 1.0: Additivity

  • 1.0 < FIC ≤ 4.0: Indifference

  • FIC > 4.0: Antagonism

Protocol 2: NETosis Inhibition Assay (Ex Vivo)

Critical for validating the immune-oncology mechanism.

  • Isolation: Isolate neutrophils from murine bone marrow or human blood.

  • Stimulation: Stimulate neutrophils with PMA (20 nM) or LPS to induce NETosis.

  • Treatment: Treat with Cl-amidine (20–200 µM) concurrently.

  • Staining: Stain with Sytox Green (impermeable DNA dye) to visualize extracellular DNA (NETs).

  • Quantification: Measure fluorescence or count NET-forming cells via microscopy.

    • Validation Check: Cl-amidine treated wells should show significantly reduced extracellular DNA compared to PMA-only control.

DOT Diagram 2: Experimental Workflow

Visualizing the step-by-step validation process.

Workflow cluster_0 In Vitro Synergy (Checkerboard) cluster_1 Mechanistic Validation (NETosis) Start Start: Define Combination Step1 Seed Cells (96-well) Start->Step1 StepB1 Isolate Neutrophils Start->StepB1 Step2 Apply Drug Matrix (Cl-amidine + Drug X) Step1->Step2 Step3 Measure Viability (MTT/CTG) Step2->Step3 Step4 Calculate FIC Index Step3->Step4 StepB2 Stimulate (PMA/LPS) + Treat (Cl-amidine) StepB1->StepB2 StepB3 Stain (Sytox Green) StepB2->StepB3 StepB4 Quantify Extracellular DNA StepB3->StepB4

Figure 2: Dual-track validation workflow. Track 1 (Blue) confirms cytotoxicity synergy. Track 2 (Red) confirms the specific PAD4-mediated mechanism (NETosis reduction).

Critical Considerations & Limitations

While Cl-amidine is a powerful tool, researchers must account for its chemical properties:

  • Stability: Cl-amidine contains a chloroacetamidine group which can be reactive. It is stable in DMSO at -20°C but should be prepared fresh for aqueous dilution.

  • Selectivity: Cl-amidine is a pan-PAD inhibitor. While it inhibits PAD4 effectively, it also hits PAD1-3. For strictly PAD4-specific questions, consider comparing results with GSK484 (a reversible, selective PAD4 inhibitor) or BB-Cl-amidine (a more potent analog).

  • In Vivo Half-life: Cl-amidine has a relatively short half-life. In vivo models often require daily dosing (e.g., 50 mg/kg s.c. or i.p.).

References

  • Longwood University. Cl-Amidine and Rapamycin Combination as a Novel Synergistic Co-therapy For Ovarian Cancer. [Link]

  • National Institutes of Health (NIH). Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model. [Link]

  • Frontiers in Immunology. Activation of PAD4 in NET formation. [Link]

  • MDPI (Int. J. Mol. Sci). Peptidylarginine Deiminase Inhibitor Application... Reveals Roles for PAD2 and PAD3 in Cancer Invasion. [Link][3][4]

  • American Association for Cancer Research (AACR). PAD4 inhibition in neutrophils halts cancer progression and metastasis. [Link][5]

Sources

Does Cl-amidine show similar efficacy in different animal models of arthritis?

[1][2]

Executive Summary

Does Cl-amidine show similar efficacy across different models? No. Cl-amidine exhibits distinct efficacy profiles depending on the pathological mechanism of the arthritis model used.

  • High Efficacy (Collagen-Induced Arthritis - CIA): Cl-amidine is highly effective in active immunization models like CIA. It reduces clinical disease scores by ~50% and prevents joint destruction. This is because CIA requires the de novo generation of autoantibodies against citrullinated proteins—a process directly catalyzed by Peptidyl Arginine Deiminases (PADs).

  • Low/No Efficacy (CAIA & K/BxN Serum Transfer): Cl-amidine is largely ineffective in passive transfer models (Collagen Antibody-Induced Arthritis and K/BxN serum transfer). These models bypass the adaptive immune priming phase, initiating inflammation directly via pre-formed immune complexes. Since the pathogenic antibodies are already present, inhibiting PADs at this stage fails to arrest the disease.

Recommendation: For researchers investigating the break of tolerance or epitope spreading , Cl-amidine (or the more potent BB-Cl-amidine ) in the CIA model is the gold standard. For studies focusing solely on effector phase inflammation (neutrophil recruitment/complement activation), PAD inhibitors may not be suitable positive controls.

Mechanistic Foundation: The "Priming" vs. "Effector" Checkpoint[3]

To understand the divergence in efficacy, one must distinguish where Cl-amidine acts in the pathogenic cascade. Cl-amidine is a pan-PAD inhibitor that irreversibly binds the active site of PAD enzymes (PAD2 and PAD4), preventing the conversion of Arginine to Citrulline.

Mechanism of Action Diagram

The following diagram illustrates why Cl-amidine succeeds in CIA but fails in CAIA/K/BxN.

PAD_Mechanismcluster_CIACIA Model (Active)cluster_CAIACAIA / K/BxN (Passive)PADPAD Enzymes(PAD2/PAD4)CitCitrullinatedNeo-EpitopesPAD->CitCatalyzesArgArginine-RichProteinsArg->CitCitrullinationTCellT-Cell / B-CellPrimingCit->TCellMHC Class IIPresentationACPAACPA Production(Autoantibodies)TCell->ACPATolerance BreakICImmune ComplexDepositionACPA->ICJoint HomingInflamSynovialInflammationIC->InflamEffector PhaseClCl-amidine(Inhibitor)Cl->PADBlocks

Figure 1: Cl-amidine targets the upstream "Priming Phase" (Blue Box), preventing the formation of citrullinated antigens. Passive models (Red Box) inject pre-formed antibodies (ACPA), bypassing the step where Cl-amidine is effective.

Comparative Efficacy Analysis[2][4][5][6]

Collagen-Induced Arthritis (CIA)

Verdict: Effective The CIA model is the most widely used model for Rheumatoid Arthritis (RA) and relies on immunization with Type II Collagen (CII) in adjuvant.[1]

  • Data: Prophylactic treatment with Cl-amidine (10–50 mg/kg/day) significantly reduced clinical disease activity scores (approx. 50% reduction) compared to vehicle.[2][3]

  • Histology: Significant reduction in synovial inflammation, pannus formation, and cartilage damage.

  • Biomarkers: Reduced serum levels of anti-CII antibodies and decreased citrullination in the synovium.

  • Key Insight: Efficacy is dose-dependent up to 10 mg/kg; higher doses (50 mg/kg) do not yield significantly greater benefit, suggesting a saturation of PAD inhibition or compensatory mechanisms.

Collagen Antibody-Induced Arthritis (CAIA)

Verdict: Ineffective CAIA is induced by injecting a cocktail of anti-collagen antibodies, followed by LPS. It models the effector phase only.[4][5][6]

  • Data: Cl-amidine treatment (even at high doses) showed no significant reduction in paw swelling or clinical scores compared to vehicle.

  • Reasoning: The disease in CAIA is driven by complement activation and neutrophil recruitment triggered by the injected antibodies.[4][5] Since the antibodies are exogenous, inhibiting the generation of new antibodies (Cl-amidine's primary role) is futile.

K/BxN Serum Transfer

Verdict: Ineffective Similar to CAIA, this model involves transferring serum from arthritic K/BxN mice (containing anti-G6PI autoantibodies) into naïve mice.

  • Data: Studies indicate that PAD4 is dispensable for the effector phase of arthritis in this model. PAD4 knockout mice develop disease severity comparable to wild-type mice.

  • Implication: As Cl-amidine is a PAD inhibitor, it fails to protect against disease in this model, reinforcing that PAD activity is critical for developing autoimmunity, not necessarily for the downstream inflammatory explosion caused by immune complexes.

Summary Data Table
FeatureCIA (Active)CAIA / K/BxN (Passive)
Induction Type II Collagen + AdjuvantAnti-CII or Anti-G6PI Antibodies
Pathology T/B cell priming

Autoantibodies
Immune Complex

Neutrophils
Cl-amidine Efficacy High (~50% Score Reduction)None / Negligible
Mechanism Targeted Citrullination of Neo-epitopesNone (Bypassed)
Best Use Case Studying Tolerance Break & AutoimmunityStudying Effector Inflammation

Alternative Comparison: Cl-amidine vs. Next-Gen Inhibitors[1]

While Cl-amidine is the "first-generation" tool compound, newer alternatives offer improved potency and stability.

CompoundSpecificityPotency (k_inact/K_I)In Vivo Half-LifeEfficacy Note
Cl-amidine Pan-PAD (PAD1-4)ModerateShortEffective prophylactically in CIA.
BB-Cl-amidine Pan-PAD (PAD1-4)High (10x vs PAD2)LongSuperior. Effective therapeutically (after disease onset) in CIA.
GSK199 PAD4 SelectiveHighModerateModest efficacy in CIA; less effective than pan-inhibition.
Dexamethasone GlucocorticoidN/AVariablePositive Control. Complete suppression in all models (CIA & CAIA).

Expert Insight: If you are starting a new study, BB-Cl-amidine is the preferred reagent over Cl-amidine due to its ability to reverse established disease and better pharmacokinetic profile.

Experimental Protocol: Cl-amidine in CIA[1][2][8]

Objective: To assess the efficacy of Cl-amidine in preventing arthritis development in DBA/1J mice.

Workflow Diagram

CIA_Protocolcluster_TreatmentDaily Treatment (Prophylactic)StartDay 0: InductionIntradermal Injection(CII + CFA) at tail baseBoostDay 21: BoostIntradermal Injection(CII + IFA)Start->Boost3 WeeksDoseIP Injection: Cl-amidineDosage: 10 mg/kg or 50 mg/kgVehicle: PBSStart->DoseBegin DailyMonitorMonitoring (Day 18 - 45)Clinical Scoring (0-4 scale)Paw Swelling (Calipers)Boost->MonitorDose->MonitorContinuesEndDay 45: EndpointHistology & Serum AnalysisMonitor->End

Figure 2: Standard prophylactic protocol for Cl-amidine in CIA. Note that therapeutic dosing (starting after Day 25) requires the more potent BB-Cl-amidine.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Cl-amidine (hydrochloride salt) in sterile PBS.

    • Note: Prepare fresh daily or store aliquots at -80°C. Avoid repeated freeze-thaw cycles as the haloacetamidine warhead is reactive.

  • Induction (Day 0):

    • Anesthetize male DBA/1J mice (8-10 weeks old).

    • Inject 100 µL of emulsion containing 100 µg Bovine Type II Collagen (CII) and Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.

  • Treatment Administration:

    • Group 1 (Vehicle): PBS, IP injection, daily.[3]

    • Group 2 (Low Dose): Cl-amidine 10 mg/kg, IP, daily.

    • Group 3 (High Dose): Cl-amidine 50 mg/kg, IP, daily.

    • Start treatment on Day 0 for prophylactic studies.

  • Booster (Day 21):

    • Administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA) to ensure high disease incidence.

  • Scoring (Days 18–45):

    • Score paws 3x/week on a scale of 0–4 (0=Normal, 1=Erythema, 2=Swelling, 3=Deformity, 4=Ankylosis). Max score per mouse = 16.

    • Measure paw thickness using digital calipers.

  • Endpoint Analysis:

    • Collect serum for Anti-CII IgG ELISA.[7]

    • Harvest paws, fix in formalin, decalcify, and stain with H&E/Safranin-O for cartilage assessment.

References

  • Willis, V. C., et al. (2011). "Protein Arginine Deiminase Inhibition Ameliorates Collagen-Induced Arthritis." The Journal of Immunology.

  • Knight, J. S., et al. (2015). "Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice." Annals of the Rheumatic Diseases.

  • Chondrex, Inc. "Collagen Antibody Induced Arthritis (CAIA) in Mice." Comparison Guide.

  • Rohrbach, A. S., et al. (2012). "PAD4 is not essential for disease in the K/BxN murine autoantibody-mediated model of arthritis." Arthritis Research & Therapy.

  • Lewis, H. D., et al. (2015). "Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation." Nature Chemical Biology.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.